Product packaging for CK1-IN-2(Cat. No.:)

CK1-IN-2

Cat. No.: B8463155
M. Wt: 309.29 g/mol
InChI Key: XISSYJGQGSMWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CK1-IN-2 is a useful research compound. Its molecular formula is C17H12FN3O2 and its molecular weight is 309.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12FN3O2 B8463155 CK1-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C17H12FN3O2/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14/h2-8H,9H2,1H3

InChI Key

XISSYJGQGSMWHO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)C3=C4C(=NC=C3)COC4=O

Origin of Product

United States

Foundational & Exploratory

CK1-IN-2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-2 is a potent and selective small molecule inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial for a multitude of cellular processes. Dysregulation of CK1 activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and circadian rhythm disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding pocket of CK1 isoforms. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the kinase's catalytic activity. This inhibition blocks the phosphorylation of downstream substrates, thereby modulating the signaling pathways in which CK1 plays a regulatory role.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against various kinases has been characterized by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against several CK1 isoforms and the off-target kinase p38α.

Kinase TargetIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3

Signaling Pathways Modulated by this compound

CK1 isoforms are integral components of several critical signaling pathways. By inhibiting CK1, this compound can significantly impact these cellular processes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. CK1 plays a pivotal dual role in this pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin as part of a "destruction complex," marking it for ubiquitination and proteasomal degradation. Conversely, upon Wnt stimulation, CK1δ/ε participates in the phosphorylation of coreceptors, contributing to pathway activation. Inhibition of CK1 by this compound can therefore have complex, context-dependent effects on Wnt/β-catenin signaling.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State CK1a CK1α BetaCatenin_off β-catenin CK1a->BetaCatenin_off P GSK3b GSK3β GSK3b->BetaCatenin_off P Axin Axin Axin->BetaCatenin_off APC APC APC->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Ub Degradation Degradation Proteasome->Degradation CK1_IN_2_off This compound CK1_IN_2_off->CK1a Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Dsh->Axin BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CK1de CK1δ/ε CK1de->LRP5_6 P CK1_IN_2_on This compound CK1_IN_2_on->CK1de Inhibits

Caption: Wnt/β-catenin signaling pathway modulation by this compound.
Circadian Rhythm Pathway

The circadian clock is an endogenous timekeeping mechanism that regulates physiological processes over a 24-hour cycle. A core component of this clock is the PERIOD (PER) protein. The stability of PER2 is tightly regulated by phosphorylation, primarily by CK1δ and CK1ε. Phosphorylation of PER2 by CK1δ/ε is a critical step that controls the timing of its degradation and thus the period length of the circadian rhythm. By inhibiting CK1δ/ε, this compound can lead to a lengthening of the circadian period.

Circadian_Rhythm cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 PER_CRY_gene PER/CRY Genes CLOCK_BMAL1->PER_CRY_gene Transcription PER_CRY_mRNA PER/CRY mRNA PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein Translation CK1de CK1δ/ε PER_CRY_protein->CK1de PER_CRY_p Phosphorylated PER/CRY CK1de->PER_CRY_p P Degradation Degradation PER_CRY_p->Degradation PER_CRY_complex PER/CRY Complex PER_CRY_p->PER_CRY_complex PER_CRY_complex->CLOCK_BMAL1 Inhibition CK1_IN_2 This compound CK1_IN_2->CK1de Inhibits

Caption: Circadian rhythm pathway modulation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.

In Vitro Kinase Assay

This assay is designed to quantify the inhibitory effect of this compound on CK1 activity in a cell-free system.

Materials:

  • Recombinant human CK1δ or CK1ε

  • This compound

  • ATP, [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., a specific peptide substrate for CK1 or a general substrate like casein)

  • 96-well plates

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant CK1 enzyme, and the substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prep_reagents add_components Add Enzyme, Substrate, and this compound to Plate prep_reagents->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_on_membrane Spot on Phosphocellulose Membrane stop_reaction->spot_on_membrane wash_membrane Wash Membrane spot_on_membrane->wash_membrane measure_radioactivity Measure Radioactivity wash_membrane->measure_radioactivity analyze_data Analyze Data (IC50) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase assay with this compound.
Western Blot Analysis of Wnt Signaling

This protocol is used to assess the effect of this compound on the phosphorylation and total levels of key proteins in the Wnt/β-catenin pathway in cultured cells.

Materials:

  • Cell line responsive to Wnt signaling (e.g., HEK293T, SW480)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time. In some experiments, cells can be co-treated with a Wnt ligand (e.g., Wnt3a conditioned media).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein levels.

Western_Blot_Workflow start Start cell_culture Cell Culture and Treatment with this compound start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of Wnt signaling.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of CK1 isoforms in cellular signaling. Its potent and selective inhibition of CK1δ and CK1ε allows for the targeted investigation of their functions in pathways such as Wnt/β-catenin and the circadian rhythm. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular mechanisms through which this compound exerts its effects, paving the way for potential therapeutic applications.

CK1-IN-2: A Selective Inhibitor of Casein Kinase 1 for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that plays a pivotal role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythm. The dysregulation of CK1 activity has been implicated in various diseases, most notably in neurodegenerative disorders and cancer. This has spurred the development of selective inhibitors to probe the biological functions of CK1 isoforms and to explore their therapeutic potential. CK1-IN-2, also known as PF-05251749, has emerged as a potent, selective, and brain-penetrant inhibitor of the CK1δ and CK1ε isoforms. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and its role in modulating key signaling pathways. Detailed experimental protocols for the characterization of this inhibitor are also presented to facilitate its application in research and drug development.

Introduction to Casein Kinase 1

The Casein Kinase 1 family consists of several isoforms, including α, β, γ1, γ2, γ3, δ, and ε, which share a highly conserved kinase domain. These kinases are involved in the regulation of diverse signaling pathways, such as Wnt/β-catenin and the circadian clock. Their continuous activity and broad substrate specificity underscore their importance in maintaining cellular homeostasis. The δ and ε isoforms, in particular, are key regulators of the circadian rhythm, primarily through their phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are core components of the molecular clock.

This compound (PF-05251749): An Overview

This compound (PF-05251749) is a small molecule inhibitor that demonstrates high potency and selectivity for the CK1δ and CK1ε isoforms. Its ability to cross the blood-brain barrier makes it a valuable tool for studying the central nervous system functions of these kinases and a potential therapeutic agent for neurological disorders associated with circadian rhythm disruption, such as Alzheimer's and Parkinson's diseases.

Mechanism of Action

This compound acts as a potent inhibitor of CK1δ and CK1ε in a concentration-dependent manner. By inhibiting these kinases, it disrupts the function of the CLOCK and BMAL1 genes, which are master regulators of the circadian rhythm.[1][2] In addition to its kinase inhibitory activity, this compound has been identified as an inducer of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme involved in drug metabolism.[3][4] This property should be considered when designing in vivo studies.

Quantitative Data and Selectivity Profile

The inhibitory activity of this compound has been quantified against the CK1δ and CK1ε isoforms. The following table summarizes the available IC50 data.

Kinase TargetIC50 (nM)
CK1δ33.1
CK1ε51.6
Table 1: In vitro inhibitory activity of this compound against CK1δ and CK1ε isoforms.[4]

Key Signaling Pathways Involving CK1

Circadian Rhythm Pathway

CK1δ and CK1ε are integral components of the mammalian circadian clock. They phosphorylate key clock proteins, including PER and CRY, leading to their degradation and thereby regulating the period of the circadian rhythm. Inhibition of CK1δ/ε by this compound stabilizes PER and CRY, leading to a lengthening of the circadian period.

Circadian_Rhythm_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK CLOCK E-box E-box CLOCK->E-box BMAL1 BMAL1 BMAL1->E-box PER PER PER_CRY_Complex PER/CRY Complex PER->PER_CRY_Complex CRY CRY CRY->PER_CRY_Complex CRY_p p-CRY CRY->CRY_p phosphorylation PER_CRY_Complex->CLOCK inhibition PER_CRY_Complex->BMAL1 inhibition PER_p p-PER PER_CRY_Complex->PER_p E-box->PER transcription E-box->CRY transcription Degradation Degradation PER_p->Degradation CRY_p->Degradation CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->CRY CK1_delta_epsilon->PER_CRY_Complex CK1_IN_2 This compound CK1_IN_2->CK1_delta_epsilon

Figure 1. Simplified diagram of the core circadian clock mechanism and the role of CK1δ/ε. This compound inhibits the phosphorylation and subsequent degradation of PER and CRY proteins.
Wnt/β-catenin Signaling Pathway

CK1 isoforms, including δ and ε, are also positive regulators of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" that includes Axin, APC, GSK3, and CK1, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. CK1 phosphorylates components of this complex, influencing its activity.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin Degradation_off Degradation p_beta_catenin->Degradation_off Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex inhibition beta_catenin_acc β-catenin (accumulates) Nucleus Nucleus beta_catenin_acc->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1_IN_2 This compound CK1_IN_2->Destruction_Complex inhibits CK1 component

Figure 2. Overview of the Wnt/β-catenin signaling pathway. CK1 is a component of the destruction complex, and its inhibition by this compound can modulate pathway activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the in vitro inhibitory activity of this compound against CK1 isoforms.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • CK1 substrate peptide (e.g., α-casein)

  • This compound (PF-05251749)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the CK1 enzyme and substrate peptide in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific CK1 isoform.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare this compound serial dilution Start->Compound_Dilution Reaction_Setup Set up kinase reaction: - Inhibitor - Enzyme + Substrate - ATP Compound_Dilution->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Luminescence Incubate at RT Add_Kinase_Detection->Incubate_Luminescence Read_Luminescence Measure Luminescence Incubate_Luminescence->Read_Luminescence Data_Analysis Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 3. Experimental workflow for the in vitro kinase inhibition assay.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA™)

This protocol describes a method to confirm the engagement of this compound with its target kinase within a cellular context by measuring changes in the thermal stability of the target protein.

Materials:

  • Cell line expressing the target CK1 isoform (e.g., HEK293T)

  • This compound (PF-05251749)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibodies specific for the target CK1 isoform

  • Western blotting reagents and equipment

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours) in cell culture medium.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing the inhibitor or vehicle.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target CK1 isoform, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.

    • Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow Start Start Cell_Treatment Treat cells with this compound or vehicle Start->Cell_Treatment Heating Heat cell suspension at various temperatures Cell_Treatment->Heating Lysis Lyse cells (freeze-thaw) Heating->Lysis Centrifugation Separate soluble and precipitated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Generate and analyze melting curves Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 4. Workflow for the Cellular Thermal Shift Assay (CETSA™).

Conclusion

This compound (PF-05251749) is a valuable pharmacological tool for investigating the roles of CK1δ and CK1ε in cellular and physiological processes. Its potency, selectivity, and brain penetrance make it particularly suitable for studies related to circadian rhythms and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in research and to contribute to the ongoing efforts in the development of novel therapeutics targeting the Casein Kinase 1 family. Further characterization of its kinome-wide selectivity will be beneficial for a more complete understanding of its biological effects.

References

The Central Role of Casein Kinase 1 in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Casein Kinase 1 (CK1) family, a group of highly conserved serine/threonine protein kinases. These enzymes are pivotal regulators in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][2][3] This document details the function of CK1 in key signaling pathways, presents quantitative data for comparative analysis, outlines experimental protocols for studying CK1, and provides visualizations of these complex systems.

The CK1 family in mammals consists of seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) that, despite high homology in their kinase domains, exhibit distinct and sometimes redundant roles in vivo.[4][5] Their activity is crucial for the precise control of pathways such as Wnt, Hedgehog, DNA damage response, and the circadian rhythm.[6][7][8][9]

CK1 in the Wnt/β-catenin Signaling Pathway

CK1's role in the Wnt pathway is complex, with different isoforms acting as both positive and negative regulators.[10] This dual function is critical for the tight control of β-catenin levels, a key transcriptional co-activator in this pathway.

Negative Regulation (Wnt Off State): In the absence of a Wnt ligand, CK1α is a core component of the β-catenin destruction complex, along with Axin, APC, and GSK3β.[11][12] CK1α initiates the phosphorylation of β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β.[13] This series of phosphorylations marks β-catenin for ubiquitination and proteasomal degradation, thus preventing its accumulation and translocation to the nucleus.

Positive Regulation (Wnt On State): Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, CK1 isoforms, particularly CK1ε and CK1γ, are recruited to the plasma membrane.[14][15] CK1ε, which is constitutively bound to LRP5/6 via p120-catenin and E-cadherin, is activated and phosphorylates Dishevelled (Dvl).[14][15] This phosphorylation event is crucial for the recruitment of the destruction complex to the membrane, thereby preventing β-catenin degradation. Furthermore, CK1γ contributes to the phosphorylation of LRP5/6, which is essential for the full activation of the pathway.[14][15]

Wnt_Signaling CK1 in Wnt/β-catenin Signaling cluster_off Wnt OFF State cluster_on Wnt ON State CK1a_off CK1α BetaCatenin_off β-catenin CK1a_off->BetaCatenin_off pS45 GSK3b_off GSK3β GSK3b_off->BetaCatenin_off p Axin_APC Axin/APC Complex Axin_APC->CK1a_off Axin_APC->GSK3b_off Axin_APC->BetaCatenin_off Degradation Proteasomal Degradation BetaCatenin_off->Degradation Ub BetaCatenin_on β-catenin Wnt Wnt Ligand Fz_LRP Frizzled/LRP6 Receptor Wnt->Fz_LRP Dvl Dishevelled (Dvl) Fz_LRP->Dvl CK1e_on CK1ε/γ CK1e_on->Dvl p Dvl->Axin_APC Inactivation Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation

Fig 1. Dual role of CK1 in Wnt signaling.
CK1 in the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development, and its aberrant activation is linked to various cancers.[6][7] CK1 isoforms play a crucial, yet context-dependent, dual role in regulating the activity of the Gli/Ci transcription factors, the ultimate effectors of the pathway.

Negative Regulation (Hh Off State): In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). The full-length Gli protein is part of a complex where it is sequentially phosphorylated by Protein Kinase A (PKA), CK1, and GSK3β.[16][17] This phosphorylation cascade marks Gli for ubiquitination and proteolytic processing into a shorter repressor form (GliR), which translocates to the nucleus to inhibit Hh target gene expression.[18]

Positive Regulation (Hh On State): When Hh binds to PTCH1, the inhibition on SMO is relieved. Activated SMO translocates to the primary cilium and becomes phosphorylated by CK1 and G protein-coupled receptor kinase 2 (GRK2).[17] This leads to the dissociation of the Gli processing complex. CK1 then phosphorylates full-length Gli at different sites, which protects it from degradation and promotes its conversion into a transcriptional activator (GliA).[6][18] GliA then moves to the nucleus to activate target gene expression.

Hedgehog_Signaling CK1 in Hedgehog Signaling cluster_off Hedgehog OFF State cluster_on Hedgehog ON State PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits Gli_full_off Full-length Gli PKA_CK1_GSK3 PKA, CK1, GSK3β GliR Gli Repressor (GliR) Gli_full_off->GliR Processing PKA_CK1_GSK3->Gli_full_off p Nucleus_off Nucleus GliR->Nucleus_off Target_Genes_off Target Genes (Repressed) Nucleus_off->Target_Genes_off Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on SMO_on Active SMO CK1_on CK1 Gli_full_on Full-length Gli SMO_on->Gli_full_on Processing Inhibited CK1_on->SMO_on p CK1_on->Gli_full_on p (stabilizes) GliA Gli Activator (GliA) Gli_full_on->GliA Activation Nucleus_on Nucleus GliA->Nucleus_on Target_Genes_on Target Genes (Activated) Nucleus_on->Target_Genes_on

Fig 2. Opposing roles of CK1 in Hedgehog signaling.
CK1 in the DNA Damage Response (DDR)

The DNA damage response is a critical network that maintains genomic integrity. Checkpoint Kinase 1 (Chk1), a key mediator in the DDR, is distinct from the Casein Kinase 1 family, though both are serine/threonine kinases. However, CK1 isoforms, particularly CK1α, δ, and ε, play significant roles in the broader DDR network, primarily by regulating the stability and activity of the tumor suppressor p53 and its negative regulator, MDM2.[3][8][19][20]

Upon DNA damage, ATM and ATR kinases are activated and phosphorylate Chk1.[8][21] In parallel, CK1 isoforms can directly phosphorylate p53 on several N-terminal residues.[3][20] This phosphorylation can activate p53, leading to cell cycle arrest, DNA repair, or apoptosis.[22] Furthermore, CK1δ can phosphorylate MDM2, which can either promote its degradation or enhance its binding to p53, showcasing the complex regulatory inputs.[22] CK1 isoforms also participate in the regulation of the phosphatase Cdc25, a downstream target of Chk1, which is critical for controlling cell cycle progression.[22]

DNA_Damage_Response CK1 in DNA Damage Response DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 p Chk1 Chk1 ATM_ATR->Chk1 p CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Inhibits CK1_ddr CK1α, δ, ε CK1_ddr->p53 p (activates) CK1_ddr->MDM2 p (regulates) Chk1->CellCycleArrest

Fig 3. CK1 modulates the p53 axis in the DNA damage response.
CK1 in the Circadian Rhythm

CK1δ and CK1ε are core components of the molecular clock that drives circadian rhythms in mammals.[20][23] The circadian oscillator is based on a transcription-translation feedback loop. The core clock transcription factors, CLOCK and BMAL1, drive the expression of the Period (PER) and Cryptochrome (CRY) genes.

After translation in the cytoplasm, PER and CRY proteins form a complex. CK1δ/ε play a crucial role by phosphorylating PER proteins at multiple sites.[9][24] This phosphorylation is a key step that regulates PER's stability and the timing of its nuclear entry. Once the PER/CRY/CK1 complex enters the nucleus, it inhibits the transcriptional activity of CLOCK/BMAL1, thus shutting down its own expression.[9] The gradual degradation of the phosphorylated PER protein, also mediated by CK1, eventually relieves this inhibition, allowing a new cycle of transcription to begin. The rate of PER phosphorylation by CK1 is a critical determinant of the ~24-hour period of the clock.[25]

Circadian_Rhythm CK1 in the Circadian Clock cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Complex Per_Cry_Genes Per, Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates PER_CRY_mRNA Per, Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_CK1_Nuc PER/CRY/CK1ε/δ Complex PER_CRY_CK1_Nuc->CLOCK_BMAL1 Inhibits PER_CRY_Proteins PER/CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Proteins->PER_CRY_CK1_Nuc Nuclear Entry Degradation Degradation PER_CRY_Proteins->Degradation CK1_circ CK1ε/δ CK1_circ->PER_CRY_Proteins p (regulates stability)

Fig 4. CK1 as the master regulator of circadian period.

Quantitative Data Summary

The following tables summarize key quantitative data regarding CK1 substrates and inhibitors, providing a basis for experimental design and comparison.

Table 1: Selected CK1 Substrates and Phosphorylation Sites

PathwaySubstrateCK1 Isoform(s)Phosphorylation Site(s)Outcome of Phosphorylation
Wnt β-cateninCK1αSer45Primes for GSK3β phosphorylation and degradation.[13]
Dishevelled (Dvl)CK1ε, CK1δMultiplePromotes Wnt signal transduction.[12][14]
LRP6CK1γThr1479Contributes to pathway activation.[14][15]
Hedgehog Smoothened (Smo)CK1αMultiplePromotes Smo activation and cell surface accumulation.[18][26]
Gli/CiCK1MultiplePromotes processing to GliR (Hh off) or stabilization of GliA (Hh on).[16][18]
DDR p53CK1α, δ, εSer6, Ser9, Ser15, Thr18Activation of p53.[3][20][27]
MDM2CK1δ, εSer118, Ser121Regulates MDM2 stability and interaction with p53.[22]
Circadian PER1 / PER2CK1δ, εMultipleRegulates stability, nuclear localization, and degradation, setting clock period.[9][20][24]

Table 2: IC₅₀ Values of Selected CK1 Inhibitors

InhibitorTarget Isoform(s)IC₅₀ (nM)Assay Conditions
PF-670462 CK1δ/ε~14 (CK1δ)In vitro kinase assay with GST-CK1δ.[28]
PF-4800567 CK1ε~120 (CK1ε)In vitro kinase assay with 6xHis-CK1ε.[28]
D4476 CK1 (pan-inhibitor)~300Kinase assay with CK1α1.[26]
IC261 CK1δ/ε~10-20Varies by study; known to lengthen circadian period.[24][27]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CK1 signaling. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Kinase Assay

This protocol is used to measure the enzymatic activity of a CK1 isoform and to determine the potency of inhibitors.

Kinase_Assay_Workflow Workflow: In Vitro Kinase Assay start Start prep_reagents 1. Prepare Reagents - Kinase Buffer (Tris, MgCl₂) - Recombinant CK1 - Substrate (e.g., α-casein) - [γ-³²P]-ATP or cold ATP - Inhibitor dilutions start->prep_reagents reaction_setup 2. Set up Reaction - Add buffer, substrate, and inhibitor to wells. - Add CK1 enzyme. prep_reagents->reaction_setup initiate 3. Initiate Reaction - Add ATP to start phosphorylation. reaction_setup->initiate incubate 4. Incubate - Typically 30-60 min at 30°C. initiate->incubate terminate 5. Terminate Reaction - Add SDS-PAGE loading dye or spotting on P81 paper. incubate->terminate detect 6. Detect Phosphorylation - SDS-PAGE and autoradiography. - Scintillation counting. - Luminescence (ADP-Glo). terminate->detect analyze 7. Analyze Data - Quantify signal. - Calculate kinase activity or IC₅₀. detect->analyze end End analyze->end

Fig 5. Generalized workflow for a CK1 in vitro kinase assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[26][28] Dilute recombinant active CK1, a generic substrate like dephosphorylated casein, and ATP to desired working concentrations. For radioactive assays, use [γ-³²P]-ATP. For non-radioactive assays like ADP-Glo™, use unlabeled ATP.[26][29]

  • Reaction Setup: In a microplate, combine the kinase buffer, substrate, and varying concentrations of the test inhibitor. Add the diluted CK1 enzyme to each well.

  • Initiation: Start the reaction by adding the ATP solution. The final reaction volume is typically 15-25 µL.[28]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.[26]

  • Termination & Detection:

    • Radioactive Method: Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper and washing away unincorporated [γ-³²P]-ATP. Measure incorporated radioactivity using a scintillation counter. Alternatively, add SDS-PAGE loading dye, run a gel, and expose it to a phosphor screen.[28]

    • Luminescent Method (ADP-Glo™): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is used by a luciferase to produce light. Measure luminescence.[26][29]

  • Data Analysis: Plot the measured activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Identification of CK1 Substrates via Immunoprecipitation and Mass Spectrometry

This workflow is designed to identify novel substrates and phosphorylation sites of a specific CK1 isoform within a cellular context.

IP_MS_Workflow Workflow: CK1 Substrate Identification start Start cell_culture 1. Cell Culture - Express tagged CK1 isoform (e.g., FLAG-CK1δ). start->cell_culture lysis 2. Cell Lysis - Lyse cells in buffer with phosphatase & protease inhibitors. cell_culture->lysis ip 3. Immunoprecipitation (IP) - Incubate lysate with anti-FLAG antibody conjugated to beads. lysis->ip wash 4. Wash - Wash beads to remove non-specific binders. ip->wash elute 5. Elution - Elute CK1 and interacting proteins from beads. wash->elute sds_page 6. SDS-PAGE - Separate proteins by size. elute->sds_page digest 7. In-Gel Digestion - Excise protein bands and digest with trypsin. sds_page->digest lc_ms 8. LC-MS/MS Analysis - Separate peptides by liquid chromatography (LC). - Analyze peptides by tandem mass spectrometry (MS/MS). digest->lc_ms db_search 9. Database Search - Identify proteins and phosphopeptides. lc_ms->db_search end End db_search->end

Fig 6. Workflow for identifying CK1 substrates using IP-Mass Spectrometry.

Methodology:

  • Cell Culture and Lysis: Culture cells expressing an epitope-tagged version of the CK1 isoform of interest (e.g., HA-CK1ε). Lyse the cells using a gentle lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein complexes and phosphorylation states.

  • Immunoprecipitation (IP): Incubate the cell lysate with antibodies against the epitope tag (e.g., anti-HA) that are conjugated to agarose or magnetic beads. This will specifically capture the tagged CK1 isoform and its interacting proteins.

  • Washing and Elution: Thoroughly wash the beads to remove proteins that have bound non-specifically. Elute the bound proteins from the beads, often by using a low-pH buffer or a competitive peptide.

  • Protein Separation: Separate the eluted proteins by SDS-PAGE. Visualize the proteins with a stain like Coomassie Blue or silver stain.

  • In-Gel Digestion: Excise the entire lane or specific protein bands from the gel. Destain, reduce, alkylate, and digest the proteins into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will determine the mass of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that co-immunoprecipitated with CK1. Specialized software can also identify post-translational modifications, such as phosphorylation, and pinpoint the exact modified residue on the peptide sequence. This allows for the identification of both direct substrates and interacting partners.

References

The Double-Edged Sword: Unraveling the Role of Casein Kinase 1 Isoforms in Disease Progression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family of serine/threonine protein kinases represents a group of highly conserved and ubiquitously expressed enzymes that act as critical regulators in a myriad of cellular processes. In humans, the family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) encoded by distinct genes, each with a highly conserved kinase domain and variable N- and C-terminal domains that contribute to their specific functions and regulation.[1][2] These kinases are integral to the control of signal transduction pathways, cell cycle progression, DNA repair, apoptosis, circadian rhythms, and cytoskeleton dynamics.[1][3][4] Consequently, the dysregulation of CK1 isoform expression or activity is increasingly implicated in the pathogenesis of a wide spectrum of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[3][5]

This technical guide provides an in-depth analysis of the multifaceted roles of CK1 isoforms in disease progression, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks they govern. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of CK1 biology and its therapeutic potential.

Data Presentation: Quantitative Analysis of CK1 Isoform Dysregulation

The aberrant expression and activity of CK1 isoforms are hallmarks of various pathological states. This section summarizes the key quantitative data from studies investigating these alterations in cancer and neurodegenerative diseases.

Table 1: Altered Expression of CK1 Isoforms in Cancer
Cancer TypeCK1 IsoformChange in ExpressionFold Change/Statistical SignificanceReference(s)
Prostate CancerCK1αUpregulated in cancer samples compared to precursor sampleslogFC 0.401, adjusted p-value of 3.793 × 10⁻⁴[6]
Colorectal CancerCK1αLow expression correlates with poor survival in p53 deficient patientsHazard Ratio: 4.7[2]
Various CancersCK1δOverexpressed (RNA level)-[7]
Various CancersCK1εOverexpressed (RNA level)-[7]
Renal Cell CarcinomaCK1γ3Increased expression-[7]
ChoriocarcinomaCK1δIncreased expression-[7]
Pancreatic Ductal AdenocarcinomaCK1δ, CK1εIncreased expression-[7]
Table 2: Altered Expression and Activity of CK1 Isoforms in Neurodegenerative Diseases
DiseaseBrain RegionCK1 IsoformChangeQuantitative ValueReference(s)
Alzheimer's DiseaseHippocampusCK1δUpregulated (mRNA)24.4-fold increase[7]
Alzheimer's DiseaseHippocampusCK1δUpregulated (protein)~30-fold increase[8][9]
Alzheimer's Disease-CK1εUpregulated2.5-fold increase[10]
Alzheimer's DiseaseFrontal CortexCK1εSignificantly increased-[4]
Various Neurodegenerative Diseases-CK1δColocalizes with tau-containing neurofibrillary tangles-[11]

Key Signaling Pathways Involving CK1 Isoforms

CK1 isoforms are pivotal nodes in several critical signaling pathways that are frequently dysregulated in disease. The following diagrams, generated using the DOT language for Graphviz, illustrate the intricate roles of CK1 in these networks.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of various cancers. CK1 isoforms, particularly α, δ, ε, and γ, play dual and complex roles in this pathway.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Recruitment Dvl->Destruction_Complex Inhibition CK1_gamma CK1γ CK1_gamma->Frizzled_LRP Phosphorylates LRP5/6 CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Dvl Phosphorylation beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: Role of CK1 isoforms in Wnt/β-catenin signaling.

In the absence of a Wnt ligand, a "destruction complex" containing CK1α, GSK3β, Axin, and APC phosphorylates β-catenin, targeting it for proteasomal degradation.[2] Upon Wnt binding to its receptor complex, Dishevelled (Dvl) is recruited and phosphorylated by CK1δ/ε, leading to the inhibition of the destruction complex.[2] CK1γ phosphorylates the Wnt co-receptor LRP5/6, which is a crucial step in pathway activation.[2] This stabilization of β-catenin allows its translocation to the nucleus, where it activates the transcription of target genes involved in proliferation and cell fate.

p53 Signaling Pathway

The tumor suppressor p53 is a critical guardian of the genome, and its inactivation is a common event in cancer. CK1 isoforms α, δ, and ε can directly phosphorylate p53, influencing its stability and activity.

p53_Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activation CK1_alpha_delta_epsilon CK1α/δ/ε ATM_ATR->CK1_alpha_delta_epsilon Activation p53 p53 ATM_ATR->p53 Phosphorylation CK1_alpha_delta_epsilon->p53 Phosphorylation (Activation) MDM2 MDM2 CK1_alpha_delta_epsilon->MDM2 Phosphorylation (Inhibition) p53->MDM2 Induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation

Caption: Regulation of p53 signaling by CK1 isoforms.

In response to cellular stress such as DNA damage, kinases like ATM and ATR are activated and subsequently activate CK1 isoforms α, δ, and ε.[2] These CK1 isoforms can then phosphorylate p53 on its N-terminus, leading to its activation.[2] Furthermore, CK1δ can phosphorylate the p53 inhibitor MDM2, which reduces its interaction with p53, thereby stabilizing and activating p53.[2] Activated p53 then transcriptionally regulates genes involved in cell cycle arrest, apoptosis, and DNA repair.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. CK1 plays a dual role in this pathway, acting as both a positive and negative regulator.

Caption: Dual role of CK1 in Hedgehog signaling.

In the absence of the Hedgehog ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO). A complex containing CK1, PKA, and GSK3β phosphorylates the transcription factors Ci/Gli, leading to their processing into repressor forms.[12][13] Upon Hh binding, PTCH1 inhibition of SMO is relieved. CK1 then phosphorylates and activates SMO.[13] Activated SMO prevents the processing of Ci/Gli into repressors. CK1 further phosphorylates the activator forms of Ci/Gli, protecting them from degradation and allowing them to activate target gene transcription.[13]

Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development. CK1δ and CK1ε are involved in the phosphorylation and subsequent degradation of the downstream effectors YAP and TAZ.

Hippo_Signaling cluster_nucleus_hippo Upstream_Signals Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream_Signals->MST1_2 Activation LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation (Activation) YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Priming Phosphorylation Degradation Proteasomal Degradation YAP_TAZ->Degradation Cytoplasmic_Sequestration Cytoplasmic Sequestration (14-3-3 binding) YAP_TAZ->Cytoplasmic_Sequestration TEAD TEAD Nucleus_Hippo Nucleus YAP_TAZ->Nucleus_Hippo Translocation CK1_delta_epsilon_Hippo CK1δ/ε CK1_delta_epsilon_Hippo->YAP_TAZ Phosphorylation Gene_Transcription Target Gene Transcription (Proliferation, Anti-apoptosis) TEAD->Gene_Transcription

References

Harnessing the Therapeutic Potential of Casein Kinase 1 (CK1) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Casein Kinase 1 (CK1) family comprises a group of highly conserved, ubiquitously expressed serine/threonine protein kinases that are pivotal in a multitude of cellular processes.[1][2] In vertebrates, this family includes seven isoforms (α, γ1, γ2, γ3, δ, and ε) and their splice variants.[3] These kinases act as crucial regulators in fundamental signaling pathways, such as Wnt/β-catenin, Hedgehog (Hh), Hippo, and p53 signaling.[4][5][6] Their involvement extends to the control of the circadian rhythm, DNA repair, cell cycle progression, and apoptosis.[7][8] Given their central role, the dysregulation of CK1 expression or activity has been implicated in a range of pathologies, including various cancers, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and circadian rhythm sleep disorders.[1][9][10][11] Consequently, the targeted inhibition of CK1 isoforms has emerged as a compelling therapeutic strategy, spurring the development of small molecule inhibitors aimed at modulating their activity for clinical benefit.[8][11]

This technical guide provides a comprehensive overview of the therapeutic potential of CK1 inhibition. It details the role of CK1 in critical signaling pathways, summarizes the quantitative data of current inhibitors, outlines key experimental protocols for their evaluation, and presents a forward-looking perspective on drug development in this domain.

The Role of CK1 in Core Signaling Pathways

CK1 isoforms can function as both positive and negative regulators within signaling cascades, often depending on the specific isoform, the cellular context, and the presence of other signaling molecules.[6] Their ability to phosphorylate key proteins within these pathways makes them critical nodes for therapeutic intervention.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis. CK1 isoforms play a dual, context-dependent role in its regulation.

  • Negative Regulation (Wnt OFF state): In the absence of a Wnt ligand, CK1α is a core component of the "destruction complex," which also includes Axin, APC, and GSK3β.[4] CK1α initiates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4] This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, thus keeping Wnt target gene expression silenced.

  • Positive Regulation (Wnt ON state): Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), CK1γ, CK1δ, and CK1ε are involved in phosphorylating the LRP6 co-receptor and the scaffold protein Dishevelled (Dvl).[5][6][7] This leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, enter the nucleus, and activate the transcription of target genes associated with proliferation and cell fate.[8]

Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[8] Inhibition of the CK1 isoforms that promote Wnt signaling (δ/ε) is therefore a strategy to suppress tumor growth in these contexts.[8]

G cluster_off Wnt OFF State cluster_genes_off cluster_on Wnt ON State Wnt_off No Wnt Ligand DestructionComplex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylates CK1a_off CK1α CK1a_off->beta_catenin_off Phosphorylates (initiates) Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome Genes_off Target Genes OFF Wnt_on Wnt Ligand Receptor Frizzled/LRP6 Receptor Wnt_on->Receptor Dvl Dishevelled (Dvl) Receptor->Dvl CK1de_on CK1δ/ε CK1de_on->Receptor P'lates LRP6 CK1de_on->Dvl P'lates Dvl DestructionComplex_inhib Destruction Complex Inhibited Dvl->DestructionComplex_inhib beta_catenin_on β-catenin (Accumulates) DestructionComplex_inhib->beta_catenin_on Releases Nucleus Nucleus beta_catenin_on->Nucleus Translocates Genes_on Target Genes ON Nucleus->Genes_on Activates G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription Per_Cry_mRNA Per & Cry mRNA Per_Cry_Genes->Per_Cry_mRNA Transcription PER_CRY_N PER:CRY Complex (Nuclear) PER_CRY_N->CLOCK_BMAL1 Inhibits PER_CRY_C PER & CRY Proteins Per_Cry_mRNA->PER_CRY_C Translation PER_CRY_C->PER_CRY_N Dimerize & Enter Nucleus Degradation Degradation PER_CRY_C->Degradation CK1de CK1δ/ε CK1de->PER_CRY_C Phosphorylates PER (regulates stability) G start Start prep_reagents Prepare Reagents: - Recombinant CK1 - Substrate (Casein) - Kinase Buffer - [γ-³³P]ATP start->prep_reagents prep_inhibitor Prepare Serial Dilution of Test Inhibitor in DMSO start->prep_inhibitor add_enzyme Add Enzyme/Substrate Master Mix to Wells prep_reagents->add_enzyme add_inhibitor Aliquot Inhibitor/DMSO to Microplate Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme start_reaction Initiate Reaction with [γ-³³P]ATP add_enzyme->start_reaction incubate Incubate at 30°C (30-60 min) start_reaction->incubate quench Stop Reaction with SDS-PAGE Sample Buffer incubate->quench sds_page Separate Proteins by SDS-PAGE quench->sds_page detect Visualize Phosphorylated Substrate via Autoradiography sds_page->detect analyze Quantify Band Intensity & Calculate IC50 detect->analyze end End analyze->end G target_id Target Identification & Validation hts High-Throughput Screening (HCS/HTS) target_id->hts Assay Dev. hit_to_lead Hit-to-Lead Optimization hts->hit_to_lead Hit ID lead_opt Lead Optimization (ADMET Profiling) hit_to_lead->lead_opt SAR preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical Candidate Sel. ind IND-Enabling Studies preclinical->ind clinical Clinical Trials (Phase I-III) ind->clinical approval Regulatory Approval & Market clinical->approval

References

The Potent Casein Kinase 1 Inhibitor, CK1-IN-2: A Technical Guide to its Effects on the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CK1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1), and its role in the modulation of the Wnt signaling pathway. This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling cascades and experimental workflows.

Introduction: The Wnt Signaling Pathway and the Role of Casein Kinase 1

The Wnt signaling pathways are a group of signal transduction pathways crucial for embryonic development, cell proliferation, and tissue homeostasis.[1] The canonical Wnt/β-catenin pathway is one of the most extensively studied of these. Its activation is dependent on the cytoplasmic stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator.

A key regulator of the canonical Wnt pathway is a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[2][3] In the absence of a Wnt ligand, this complex sequentially phosphorylates β-catenin. CK1 initiates this process by phosphorylating β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β.[3] This series of phosphorylations marks β-catenin for ubiquitination and proteasomal degradation, thus keeping the Wnt pathway in an "off" state.

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, its subsequent translocation to the nucleus, and the activation of Wnt target gene expression.

CK1 is a family of serine/threonine kinases with several isoforms, including CK1α, CK1δ, and CK1ε, all of which have been implicated in the regulation of the Wnt pathway.[4][5] Given its critical role in β-catenin degradation, CK1 has emerged as a significant therapeutic target for diseases characterized by dysregulated Wnt signaling.

This compound: A Potent Inhibitor of Casein Kinase 1

This compound is a potent, small-molecule inhibitor of Casein Kinase 1. Its inhibitory activity against multiple CK1 isoforms makes it a valuable tool for studying the role of CK1 in various cellular processes, including the Wnt signaling pathway.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK1 enzyme and preventing the transfer of a phosphate group from ATP to its substrates.[4] By inhibiting the kinase activity of CK1 isoforms, particularly CK1α, this compound is predicted to prevent the initial phosphorylation of β-catenin. This would lead to the stabilization and accumulation of β-catenin, mimicking the activation of the Wnt signaling pathway. This mechanism suggests that this compound would act as an activator of the canonical Wnt/β-catenin signaling cascade.

Quantitative Data

The inhibitory potency of this compound against several kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
CK1δ19.8
CK1ε26.8
p38α74.3
CK1α123
Data sourced from MedchemExpress.[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on the Wnt signaling pathway.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of this compound against a specific CK1 isoform.

Materials:

  • Recombinant human CK1 isoform (e.g., CK1α, CK1δ, or CK1ε)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • This compound dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and phosphine wash buffer (for radioactive assay)

  • Luminometer (for ADP-Glo™ assay)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • In a 96-well plate, add the recombinant CK1 isoform, the substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP for the ADP-Glo™ assay) to a final concentration equivalent to the Km for the specific CK1 isoform.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • For radioactive assay: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper multiple times in phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP. c. Quantify the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ assay: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells with this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, SW480)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the cells in a suitable flask or plate until they reach the desired confluency (typically 70-80%).

  • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, reporter assay).

Western Blotting for β-catenin Accumulation

This protocol is used to qualitatively and semi-quantitatively assess the effect of this compound on the levels of β-catenin.

Materials:

  • Cells treated with this compound as described in Protocol 4.2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Probe the same membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Densitometric analysis can be performed to quantify the relative changes in β-catenin levels.

TOPflash Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex, providing a functional readout of canonical Wnt pathway activation.

Materials:

  • HEK293T cells

  • TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash has mutated sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-Luciferase Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control. A positive control, such as Wnt3a conditioned media or another GSK3β inhibitor like CHIR99021, should also be included.

  • Incubate the cells for an additional 18-24 hours.

  • Lyse the cells and measure the firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in reporter activity for each treatment condition relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the Wnt signaling pathway and the mechanism of action of this compound.

Wnt_Signaling_Pathway Canonical Wnt Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Wnt Target Genes (OFF) TCF_LEF_off->Target_Genes_off Represses Groucho Groucho (Co-repressor) Groucho->TCF_LEF_off Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulates) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocates to Nucleus TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Activates Target_Genes_on Wnt Target Genes (ON) TCF_LEF_on->Target_Genes_on Activates

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.

CK1_IN_2_MoA Mechanism of Action of this compound cluster_pathway Effect on Wnt Pathway CK1_IN_2 This compound CK1_alpha CK1α CK1_IN_2->CK1_alpha Inhibits Destruction_Complex Destruction Complex CK1_alpha->Destruction_Complex Component of beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates (inhibited) beta_catenin_p Phosphorylated β-catenin beta_catenin_stable Stabilized β-catenin beta_catenin->beta_catenin_stable Wnt_Activation Wnt Pathway Activation beta_catenin_stable->Wnt_Activation

Caption: The inhibitory effect of this compound on CK1α leads to Wnt pathway activation.

Conclusion

This compound is a potent inhibitor of CK1 isoforms α, δ, and ε. Based on the established role of these kinases, particularly CK1α, in the negative regulation of the canonical Wnt/β-catenin pathway, this compound is a valuable chemical probe for activating this pathway. Its utility in studying the downstream consequences of Wnt activation and its potential as a therapeutic agent in diseases with deficient Wnt signaling warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular and molecular effects of this compound in detail.

References

In-Depth Technical Guide: The Impact of CK1-IN-2 (PF-05251749) on Circadian Rhythm Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate machinery of the circadian clock, our internal 24-hour timekeeper, is fundamental to physiological homeostasis. Disruptions in this rhythm are increasingly implicated in a spectrum of pathologies, from sleep disorders to neurodegenerative diseases. A key regulatory nexus within the core clock mechanism is the phosphorylation of the PERIOD (PER) proteins by Casein Kinase 1 (CK1). The small molecule inhibitor, CK1-IN-2, also known as PF-05251749, has emerged as a potent and selective modulator of this critical pathway. This technical guide provides a comprehensive overview of the impact of this compound on circadian rhythm regulation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development in this promising therapeutic area.

Introduction to CK1 and the Circadian Clock

The mammalian circadian clock is a self-sustaining oscillator driven by a transcriptional-translational feedback loop. The core of this mechanism involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit their own transcription, thus completing the cycle. The timing of this entire process, and therefore the length of the circadian period, is heavily dependent on the post-translational modification of these core clock proteins, particularly the stability of PER2.

Casein Kinase 1, with its delta (CK1δ) and epsilon (CK1ε) isoforms, plays a pivotal role in this process. CK1 phosphorylates PER2 at specific sites, marking it for ubiquitination and subsequent proteasomal degradation.[1] This controlled degradation is a critical determinant of the circadian period length. Inhibition of CK1δ and CK1ε, therefore, presents a direct mechanism for slowing down the clock and potentially correcting circadian dysregulation.[1]

This compound (PF-05251749): A Potent CK1δ/ε Inhibitor

This compound (PF-05251749) is a potent, selective, and brain-penetrant small molecule inhibitor of both CK1δ and CK1ε.[2] Its ability to cross the blood-brain barrier makes it a particularly valuable tool for studying and potentially treating central nervous system disorders associated with circadian disruption, such as Alzheimer's and Parkinson's disease.[3][4]

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of CK1δ and CK1ε, thereby preventing the transfer of phosphate groups to its substrates, most notably PER2.[2] By inhibiting the phosphorylation of PER2, this compound prevents its degradation, leading to an accumulation of PER2 in the cell. This increased stability of PER2 prolongs its repressive action on CLOCK:BMAL1-mediated transcription, resulting in a lengthening of the circadian period.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound (PF-05251749).

ParameterValueSpecies/SystemReference
IC50 (CK1δ) 33.1 nMIn vitro[2]
IC50 (CK1ε) 51.6 nMIn vitro[2]
Clinical Trial Phase Phase 1b plannedHuman[3][4]
Effect on Circadian Rhythm Phase delayHuman[1]

Signaling Pathways and Experimental Workflows

Core Circadian Clock Feedback Loop

The following diagram illustrates the central transcriptional-translational feedback loop of the mammalian circadian clock.

Circadian Clock Feedback Loop cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Per/Cry mRNA Per/Cry mRNA PER/CRY Protein PER/CRY Protein Per/Cry mRNA->PER/CRY Protein Translation PER/CRY Complex PER/CRY Complex PER/CRY Protein->PER/CRY Complex CK1 CK1 PER/CRY Complex->CK1 Phosphorylation CLOCK:BMAL1 CLOCK:BMAL1 PER/CRY Complex->CLOCK:BMAL1 Inhibition Degraded PER/CRY Degraded PER/CRY CK1->Degraded PER/CRY Ubiquitination & Degradation Per/Cry Genes Per/Cry Genes CLOCK:BMAL1->Per/Cry Genes Activation Inhibited CLOCK:BMAL1 Inhibited CLOCK:BMAL1 Per/Cry Genes->Per/Cry mRNA Transcription

Core circadian clock transcriptional-translational feedback loop.
Mechanism of this compound Action

This diagram illustrates how this compound intervenes in the circadian clock machinery.

This compound Mechanism of Action PER/CRY Complex PER/CRY Complex CK1 CK1 PER/CRY Complex->CK1 Substrate Phosphorylated PER/CRY Phosphorylated PER/CRY CK1->Phosphorylated PER/CRY Phosphorylation This compound This compound This compound->CK1 Inhibition Stabilized PER/CRY Stabilized PER/CRY This compound->Stabilized PER/CRY Degradation Degradation Phosphorylated PER/CRY->Degradation Lengthened Circadian Period Lengthened Circadian Period Stabilized PER/CRY->Lengthened Circadian Period

Inhibitory action of this compound on PER/CRY degradation pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments used to characterize CK1 inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CK1δ and CK1ε.

Methodology:

  • Reagents: Recombinant human CK1δ and CK1ε, a suitable peptide substrate (e.g., a synthetic peptide derived from PER2), ATP, and a kinase assay buffer.

  • Procedure:

    • A dilution series of this compound is prepared in DMSO.

    • The kinase, peptide substrate, and inhibitor are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Circadian Period Assay

Objective: To measure the effect of this compound on the period length of the cellular circadian clock.

Methodology:

  • Cell Line: A suitable cell line expressing a circadian reporter, such as U2OS cells stably expressing a Bmal1-luciferase or Per2-luciferase reporter construct.

  • Procedure:

    • Cells are plated in multi-well plates and grown to confluence.

    • The circadian rhythm of the cells is synchronized by a brief treatment with a synchronizing agent (e.g., dexamethasone).

    • The medium is replaced with a recording medium containing luciferin and a range of concentrations of this compound or vehicle control.

    • Bioluminescence is continuously monitored in real-time using a luminometer.

  • Data Analysis: The bioluminescence data is analyzed using software that can detrend the raw data and fit it to a sine wave to determine the period length for each concentration of the inhibitor. The change in period length is then plotted against the inhibitor concentration.

In Vivo Circadian Rhythm Analysis (Animal Models)

Objective: To assess the effect of this compound on behavioral circadian rhythms in a living organism.

Methodology:

  • Animal Model: Typically, mice or rats are used. They are individually housed in cages equipped with running wheels.

  • Procedure:

    • Animals are entrained to a 12-hour light:12-hour dark cycle for a period of time (e.g., 2 weeks).

    • They are then transferred to constant darkness to allow their free-running circadian rhythm to be observed.

    • This compound or a vehicle control is administered at a specific circadian time.

    • Locomotor activity (wheel running) is continuously recorded.

  • Data Analysis: The activity data is used to generate actograms. The period of the free-running rhythm before and after drug administration is calculated using methods such as the chi-square periodogram. The phase shift in response to the drug can also be quantified.

Conclusion and Future Directions

This compound (PF-05251749) is a promising therapeutic candidate for the treatment of a range of disorders associated with disrupted circadian rhythms. Its potent and selective inhibition of CK1δ and CK1ε provides a direct mechanism to modulate the core circadian clock. The data gathered from preclinical and early clinical studies are encouraging, suggesting a favorable safety profile and proof of mechanism.

Future research should focus on elucidating the long-term effects of chronic CK1 inhibition and exploring the full therapeutic potential of this compound in various disease models. Further in-depth studies into its effects on the phosphorylation dynamics of the entire PER2 protein and other potential off-target effects will be crucial for its successful clinical translation. The experimental frameworks provided in this guide offer a solid foundation for researchers to build upon in their investigation of this and other next-generation circadian modulators.

References

The Crossroads of Kinase Activity and Neurodegeneration: A Technical Guide to the Role of Casein Kinase 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed and play crucial roles in a myriad of cellular processes.[1][2] Emerging evidence has placed CK1, particularly the δ and ε isoforms, at the center of the pathological cascades underlying several devastating neurodegenerative diseases. This technical guide provides an in-depth exploration of the connection between CK1 and neurodegenerative disorders, with a focus on Alzheimer's Disease (AD), Parkinson's Disease (PD), Amyotrophic Lateral Sclerosis (ALS), and a prospective look at Huntington's Disease (HD). We will delve into the molecular mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

The Role of CK1 in Neurodegenerative Disease Pathogenesis

CK1's involvement in neurodegeneration primarily stems from its ability to phosphorylate key proteins that are prone to misfolding and aggregation, a common hallmark of these disorders. Upregulation of CK1 expression and activity has been observed in the brains of patients with neurodegenerative diseases, suggesting a direct contribution to the disease process.[2]

Alzheimer's Disease: Fueling the Tangle Formation

In Alzheimer's Disease, the hyperphosphorylation of the microtubule-associated protein tau is a critical event leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. CK1δ has been shown to be significantly upregulated in the brains of AD patients and co-localizes with NFTs.[2] It directly phosphorylates tau at multiple sites, which reduces its affinity for microtubules, leading to microtubule instability and promoting tau aggregation.[2] This disruption of the cytoskeleton impairs axonal transport, ultimately contributing to synaptic dysfunction and neuronal death.[3]

Parkinson's Disease: Aiding and Abetting Alpha-Synuclein Aggregation

The pathological hallmark of Parkinson's Disease is the aggregation of α-synuclein into Lewy bodies. CK1 is one of the kinases implicated in the phosphorylation of α-synuclein at Serine 129, a post-translational modification abundantly found in Lewy bodies. While the precise role of this phosphorylation is still under investigation, it is thought to influence α-synuclein's conformation, membrane binding, and propensity to aggregate.[4] Inhibition of CK1 activity has been shown to reduce α-synuclein oligomerization and aggregation in cellular models, independent of Serine 129 phosphorylation, suggesting a broader role for CK1 in α-synuclein pathology.[5]

Amyotrophic Lateral Sclerosis: The TDP-43 Connection

A unifying feature of most ALS cases is the cytoplasmic mislocalization and aggregation of the TAR DNA-binding protein 43 (TDP-43). CK1δ and CK1ε have been identified as the primary kinases responsible for the phosphorylation of TDP-43 at disease-relevant sites.[6] This hyperphosphorylation is believed to promote the insolubility and aggregation of TDP-43 in the cytoplasm.[6] Furthermore, CK1δ-mediated phosphorylation of TDP-43 can suppress its normal function in RNA processing, including the processing of tau mRNA, thereby linking CK1 to multiple facets of neurodegenerative pathology.[7] The inhibition of CK1δ/ε has emerged as a promising therapeutic strategy to reduce TDP-43 hyperphosphorylation and its associated toxicity.[6]

Huntington's Disease: An Emerging Link

The connection between CK1 and Huntington's Disease is less direct compared to other neurodegenerative disorders. The primary pathogenic event in HD is the expansion of a polyglutamine tract in the huntingtin (Htt) protein. While other kinases like Cdk5 and TBK1 have been more directly implicated in the phosphorylation of Htt,[8][9] the broader cellular stress responses and signaling pathways dysregulated in HD may involve CK1. For instance, CK1 is known to be involved in the DNA damage response, a pathway that is dysregulated in HD.[1][8] Further research is needed to elucidate the specific role, if any, of CK1 in the direct phosphorylation of huntingtin and the progression of Huntington's Disease.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the expression of CK1 in neurodegenerative diseases and the efficacy of its inhibitors.

Upregulation of CK1 in Alzheimer's Disease Brain
Brain Region Fold Increase in CK1δ mRNA vs. Control
Hippocampus24.4-fold
Amygdala8.04-fold
Entorhinal Cortex7.45-fold
Midtemporal Gyrus7.30-fold
Caudate Nucleus2.21-fold
Occipital Cortex1.89-fold
Cerebellum1.87-fold
Data from Yasojima et al., 2000
IC50 Values of Selected CK1 Inhibitors
Inhibitor Target IC50 (nM)
PF-670462CK1δ/ε14
IGS-2.7CK1δ70
MR-3.55CK1δ10120
MR-2.16CK1δ7290
Data from various sources, including Martinez-Gonzalez et al., 2020 and Perez et al., 2014

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

CK1_in_Alzheimers cluster_upstream Upstream Regulation cluster_ck1 CK1 Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress CK1d CK1δ Cellular Stress->CK1d Genetic Factors Genetic Factors Genetic Factors->CK1d Tau Tau CK1d->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau MT Microtubules pTau->MT Detachment NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Axonal_Transport Axonal Transport Disruption MT->Axonal_Transport Synaptic_Dysfunction Synaptic Dysfunction NFTs->Synaptic_Dysfunction Axonal_Transport->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death

Caption: CK1 signaling pathway in Alzheimer's Disease.

CK1_in_Parkinsons cluster_upstream Upstream Factors cluster_ck1 CK1 Activity cluster_downstream Pathological Consequences Oxidative Stress Oxidative Stress CK1 CK1 Oxidative Stress->CK1 Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->CK1 aSyn α-Synuclein CK1->aSyn Phosphorylation paSyn Phosphorylated α-Synuclein (S129) aSyn->paSyn Oligomers Oligomers paSyn->Oligomers Aggregation Lewy_Bodies Lewy Bodies Oligomers->Lewy_Bodies Synaptic_Vesicle_Trafficking Synaptic Vesicle Trafficking Disruption Lewy_Bodies->Synaptic_Vesicle_Trafficking Dopaminergic_Neuron_Death Dopaminergic Neuron Death Synaptic_Vesicle_Trafficking->Dopaminergic_Neuron_Death

Caption: CK1 signaling pathway in Parkinson's Disease.

CK1_in_ALS cluster_upstream Cellular Stressors cluster_ck1 CK1 Isoforms cluster_downstream TDP-43 Pathology ER Stress ER Stress CK1de CK1δ / CK1ε ER Stress->CK1de RNA Processing Defects RNA Processing Defects RNA Processing Defects->CK1de TDP43_c Cytoplasmic TDP-43 CK1de->TDP43_c Phosphorylation TDP43_n Nuclear TDP-43 TDP43_n->TDP43_c Mislocalization pTDP43 Hyperphosphorylated TDP-43 TDP43_c->pTDP43 Aggregates Cytoplasmic Aggregates pTDP43->Aggregates Aggregation SG Stress Granules pTDP43->SG Sequestration RNA_Dysregulation RNA Processing Dysregulation Aggregates->RNA_Dysregulation Motor_Neuron_Death Motor Neuron Death RNA_Dysregulation->Motor_Neuron_Death

Caption: CK1 signaling pathway in ALS.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Models cluster_invivo Animal Models Kinase_Assay In Vitro Kinase Assay (CK1 + Substrate + ATP) Aggregation_Assay Aggregation Assay (e.g., Thioflavin T) Kinase_Assay->Aggregation_Assay Inhibitor_Screening Inhibitor Screening (IC50) Kinase_Assay->Inhibitor_Screening Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y, iPSCs) Transfection Transfection/Transduction (WT/Mutant Protein) Cell_Culture->Transfection Induction Induction of Proteinopathy Transfection->Induction Microscopy Immunofluorescence Microscopy Induction->Microscopy Biochemical_Analysis Western Blot, Solubility Assays Induction->Biochemical_Analysis Animal_Model Transgenic Mouse Models (e.g., 3xTg-AD) Treatment CK1 Inhibitor Administration Animal_Model->Treatment Behavioral_Tests Behavioral Analysis (e.g., Morris Water Maze) Treatment->Behavioral_Tests Pathology_Analysis Immunohistochemistry of Brain Tissue Treatment->Pathology_Analysis

Caption: General experimental workflow for studying CK1 in neurodegeneration.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies.

In Vitro Kinase Assay for CK1 Activity

Objective: To measure the phosphorylation of a substrate (e.g., tau, α-synuclein, TDP-43) by a CK1 isoform in a cell-free system.

Materials:

  • Recombinant active CK1δ or CK1ε

  • Purified substrate protein (e.g., recombinant tau, α-synuclein, or TDP-43)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • SDS-PAGE materials

  • Phosphorimager or appropriate antibodies for Western blotting

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase reaction buffer, substrate protein, and CK1 enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding ATP (radiolabeled or unlabeled).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • If using [γ-³²P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated substrate using a phosphorimager.

  • If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.

Cellular Model of TDP-43 Proteinopathy in HEK293 Cells

Objective: To induce and study the cytoplasmic mislocalization and aggregation of TDP-43 in a cellular context.

Materials:

  • HEK293 cells

  • Expression vector encoding TDP-43 (wild-type or mutant)

  • Transfection reagent

  • Cell culture medium and supplements

  • Doxycycline (for inducible systems)

  • Antibodies for TDP-43 and phospho-TDP-43

  • Fluorescence microscope

Procedure:

  • Culture HEK293 cells to an appropriate confluency.

  • Transfect the cells with the TDP-43 expression vector using a suitable transfection reagent. For inducible models, use a tetracycline-inducible expression system.

  • If using an inducible system, add doxycycline to the culture medium to induce TDP-43 expression.

  • After a desired incubation period (e.g., 24-48 hours), fix the cells.

  • Perform immunofluorescence staining using antibodies against total TDP-43 and phosphorylated TDP-43.

  • Visualize the subcellular localization and aggregation of TDP-43 using a fluorescence microscope.

In Vivo Analysis of a CK1 Inhibitor in a 3xTg-AD Mouse Model

Objective: To evaluate the therapeutic efficacy of a CK1 inhibitor in a transgenic mouse model of Alzheimer's Disease.

Materials:

  • 3xTg-AD mice and wild-type littermate controls

  • CK1 inhibitor (e.g., PF-670462)

  • Vehicle for inhibitor administration

  • Apparatus for behavioral testing (e.g., Morris water maze)

  • Reagents for immunohistochemistry

Procedure:

  • Treat a cohort of 3xTg-AD mice with the CK1 inhibitor and another cohort with the vehicle, starting at a pre-symptomatic age. Include a cohort of wild-type mice as a control group.

  • Administer the treatment for a specified duration (e.g., several months).

  • Perform behavioral testing to assess cognitive function, such as the Morris water maze for spatial learning and memory.

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Perform immunohistochemical analysis on brain sections to quantify amyloid-β plaques and phosphorylated tau pathology.

  • Analyze the data to determine if the CK1 inhibitor improved cognitive performance and reduced AD-like pathology compared to the vehicle-treated group.

Conclusion and Future Directions

The evidence strongly implicates CK1 as a key player in the pathogenesis of several major neurodegenerative diseases. Its role in phosphorylating and promoting the aggregation of hallmark pathological proteins—tau, α-synuclein, and TDP-43—positions it as a compelling therapeutic target. The development of specific and brain-penetrant CK1 inhibitors holds significant promise for slowing or halting disease progression.

Future research should focus on:

  • Elucidating the upstream regulation of CK1: A better understanding of the factors that lead to CK1 dysregulation in neurodegenerative diseases will be crucial for developing targeted therapies.

  • Investigating isoform-specific roles: Further dissecting the distinct functions of CK1δ and CK1ε in different disease contexts will enable the development of more precise inhibitors with fewer off-target effects.

  • Exploring the link with Huntington's Disease: More research is needed to clarify the potential involvement of CK1 in the pathogenesis of HD.

  • Clinical translation of CK1 inhibitors: Rigorous preclinical and clinical studies are required to evaluate the safety and efficacy of CK1 inhibitors in patients with neurodegenerative diseases.

By continuing to unravel the complex interplay between CK1 and the molecular drivers of neurodegeneration, the scientific community can pave the way for novel and effective therapeutic interventions for these devastating disorders.

References

Methodological & Application

Application Notes and Protocols for CK1-IN-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of CK1-IN-2 (also known as PF-05251749), a potent inhibitor of Casein Kinase 1 (CK1), in a variety of cell culture experiments. This document includes information on the inhibitor's mechanism of action, target specificity, and its application in studying signaling pathways, cell viability, and apoptosis.

Introduction to this compound

This compound is a small molecule inhibitor with high potency against multiple isoforms of Casein Kinase 1, a family of serine/threonine kinases crucial in regulating numerous cellular processes.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its inhibitors valuable tools for research and potential therapeutic development.[3] this compound exhibits a particular potency for the delta (δ) and epsilon (ε) isoforms of CK1.[1][2][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK1 enzyme and preventing the transfer of phosphate from ATP to its substrates. This inhibition of phosphorylation disrupts the downstream signaling cascades regulated by CK1.

Target Specificity

Quantitative analysis has determined the half-maximal inhibitory concentrations (IC50) of this compound against several kinases, highlighting its potent and relatively selective profile for CK1 isoforms.

Kinase TargetIC50 (nM)
CK1α123
CK1δ19.8 - 33.1
CK1ε26.8 - 51.6
p38α74.3
Table 1: IC50 values of this compound against various kinase targets. Data compiled from multiple sources.[1][2][3][4][5]

Signaling Pathways Modulated by this compound

The primary targets of this compound, CK1δ and CK1ε, are key regulators of several critical signaling pathways.

Wnt/β-catenin Signaling Pathway

CK1δ and CK1ε play a dual role in the Wnt/β-catenin pathway. In the absence of a Wnt ligand, they participate in the "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Conversely, upon Wnt stimulation, CK1δ/ε are involved in the phosphorylation of scaffold proteins like Dishevelled (Dvl), contributing to the stabilization and nuclear translocation of β-catenin, and subsequent target gene expression. Inhibition of CK1δ/ε with this compound is therefore expected to modulate Wnt/β-catenin signaling, with the specific outcome being context-dependent.

Caption: Wnt/β-catenin signaling pathway and points of intervention by this compound.

p53 Signaling Pathway

CK1δ and CK1ε can directly phosphorylate the tumor suppressor protein p53 and its negative regulator, MDM2. Phosphorylation of p53 by CK1 can lead to its activation and stabilization, promoting cell cycle arrest and apoptosis. By inhibiting CK1, this compound can potentially interfere with the p53-mediated stress response.

p53_Signaling_Pathway DNA_Damage DNA Damage / Stress CK1 CK1δ/ε DNA_Damage->CK1 Activates p53 p53 CK1->p53 Phosphorylates (Activates) MDM2 MDM2 CK1->MDM2 Phosphorylates (Inhibits) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits CK1_IN_2 This compound CK1_IN_2->CK1

Caption: p53 signaling pathway and the inhibitory effect of this compound.

Circadian Clock Regulation

CK1δ and CK1ε are core components of the mammalian circadian clock. They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, regulating their stability and nuclear entry, which are essential for the negative feedback loop that drives circadian rhythms. Inhibition of CK1δ/ε by compounds like PF-05251749 (this compound) has been shown to modulate circadian rhythms.[6][7]

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental questions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system.

Cell Viability Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound (PF-05251749)

  • DMSO (vehicle control)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Inhibitor Prepare this compound dilutions Incubate_24h->Prepare_Inhibitor Treat_Cells Treat cells with this compound Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_CCK8 Add CCK-8 reagent Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate for 1-4h Add_CCK8->Incubate_CCK8 Measure_Absorbance Measure absorbance at 450 nm Incubate_CCK8->Measure_Absorbance Analyze_Data Analyze data and calculate viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability assay using this compound.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete culture medium

  • This compound (PF-05251749)

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol details how to analyze changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • Complete culture medium

  • This compound (PF-05251749)

  • DMSO (vehicle control)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-p53, anti-phospho-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.

Treatment Concentration (µM)Cell Viability (%) at 48h (Mean ± SD)Apoptotic Cells (%) at 48h (Mean ± SD)Relative β-catenin Protein Level (Fold Change vs. Control)
Vehicle (DMSO)100 ± 5.24.5 ± 1.11.0
This compound (0.1)95.3 ± 4.86.2 ± 1.50.9
This compound (1.0)72.1 ± 6.525.8 ± 3.20.6
This compound (10.0)45.6 ± 7.158.1 ± 4.90.3
Table 2: Example of quantitative data presentation for experiments with this compound in a hypothetical cancer cell line.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of CK1δ and CK1ε. The protocols and information provided herein serve as a guide for researchers to design and execute experiments to explore the effects of this inhibitor on various cellular processes and signaling pathways. As with any experimental system, optimization of conditions for specific cell types and experimental goals is crucial for obtaining robust and reproducible results.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine kinases that are pivotal in regulating a multitude of cellular processes.[1][2] These kinases are integral components of several critical signaling pathways, including Wnt/β-catenin, Hedgehog, and circadian rhythm regulation.[1][2][3][4] Dysregulation of CK1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep-related conditions, making CK1 isoforms attractive therapeutic targets.[5][6][7] This document provides recommended concentrations and detailed protocols for the in vitro evaluation of CK1 inhibitors.

Data Presentation: Inhibitor Activity

The potency of CK1 inhibitors is typically determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value is dependent on experimental conditions, including enzyme and substrate concentrations.

Table 1: In Vitro IC50 Values of Representative CK1 Inhibitors

InhibitorTarget Isoform(s)IC50 (nM)Assay ConditionsReference
PF-670462CK1δ13 - 14Cell-free kinase assay[8]
CK1ε90Cell-free kinase assay[8]
SR-3029CK1δ≤ 50High Throughput Screening[5]
TA-01CK1δ6.8Cell-free assay[9]
CK1ε6.4Cell-free assay[9]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

InhibitorCell LineAssay TypeRecommended Concentration RangeReference
PF-670462A549TGF-β-induced EMT0.3 - 10 µM[8][10]
SR-3029A375 MelanomaMTT Assay (Antiproliferative)EC50 ≤ 100 nM[5]

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from methodologies for determining the IC50 values of CK1 inhibitors.[11]

Objective: To measure the inhibition of CK1 kinase activity by a test compound in a cell-free system.

Materials:

  • Recombinant human CK1δ or CK1ε

  • α-casein (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

  • Test inhibitor (e.g., CK1-IN-2) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the CK1 inhibitor in DMSO. A typical starting range for IC50 determination is 1 nM to 10 µM.

  • In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Recombinant CK1 enzyme (e.g., 5-10 nM final concentration)

    • Diluted inhibitor (final DMSO concentration should be ≤1%)

    • α-casein substrate (e.g., 0.2 mg/mL final concentration)

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Wnt Signaling Assay

Objective: To assess the effect of a CK1 inhibitor on the Wnt/β-catenin signaling pathway in cultured cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites driving luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the SuperTOPFlash reporter and Renilla luciferase plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the CK1 inhibitor.

  • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a. Include a non-stimulated control.

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity relative to the unstimulated control and determine the dose-dependent effect of the inhibitor on Wnt signaling.

Mandatory Visualizations

experimental_workflow_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Reaction Mix prep_inhibitor->add_inhibitor prep_reagents Prepare Reaction Mix (Buffer, CK1, Substrate) prep_reagents->add_inhibitor pre_incubate Pre-incubate at 30°C add_inhibitor->pre_incubate start_reaction Initiate with [γ-³²P]ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction (Spot on Paper) incubate->stop_reaction wash Wash Paper stop_reaction->wash measure Measure Radioactivity (Scintillation Counting) wash->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for an in vitro radiometric kinase assay.

wnt_signaling_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1α) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation ub_proteasome Ubiquitination & Proteasomal Degradation beta_catenin->ub_proteasome Targeted for Degradation wnt Wnt receptor_complex Frizzled/LRP5/6 wnt->receptor_complex dvl Dishevelled (Dvl) receptor_complex->dvl inhibit_destruction Inhibition of Destruction Complex dvl->inhibit_destruction stable_beta_catenin Stable β-catenin inhibit_destruction->stable_beta_catenin nucleus Nucleus stable_beta_catenin->nucleus tcf_lef TCF/LEF stable_beta_catenin->tcf_lef Co-activation gene_transcription Target Gene Transcription tcf_lef->gene_transcription ck1_inhibitor CK1 Inhibitor ck1_inhibitor->destruction_complex Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the role of CK1.

References

Application of CK1-IN-2 in Studying Protein Phosphorylation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-2 is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms, playing a crucial role in the study of protein phosphorylation and cellular signaling pathways. This document provides detailed application notes and experimental protocols for the effective use of this compound in research and drug development. By inhibiting CK1, researchers can elucidate the roles of this kinase family in various biological processes, including Wnt and p53 signaling, and identify novel therapeutic targets.

Protein phosphorylation, a fundamental post-translational modification, is a key regulatory mechanism for a vast array of cellular processes.[1] Kinases, the enzymes responsible for phosphorylation, are critical components of signal transduction pathways, and their dysregulation is often implicated in diseases such as cancer.[1] The Casein Kinase 1 (CK1) family of serine/threonine kinases is involved in diverse cellular functions, including cell cycle progression, circadian rhythms, and the Wnt and p53 signaling pathways.[2][3]

This compound offers a valuable tool to dissect the specific functions of CK1 isoforms in these pathways. Its high potency and selectivity allow for targeted inhibition, enabling the study of downstream phosphorylation events and their functional consequences.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound demonstrates potent inhibitory activity against several CK1 isoforms and has been characterized by its half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro inhibitory potency of this compound against various kinases.

Kinase TargetIC50 (nM)
CK1α123
CK1δ19.8
CK1ε26.8
p38α74.3

Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50% in vitro.

Signaling Pathways and Experimental Workflows

This compound is instrumental in studying signaling pathways where CK1 plays a regulatory role. Below are diagrams illustrating the involvement of CK1 in the Wnt and p53 signaling pathways, along with a typical experimental workflow for investigating the effects of this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State β-catenin β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation Destruction Complex Destruction Complex Destruction Complex->β-catenin Phosphorylation CK1 CK1 CK1->Destruction Complex Component Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->Destruction Complex Inhibition β-catenin_stable β-catenin (stabilized) TCF_LEF TCF/LEF β-catenin_stable->TCF_LEF Activation Gene Transcription Gene Transcription TCF_LEF->Gene Transcription This compound This compound This compound->CK1 Inhibits p53_Signaling_Pathway Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Inhibits (Degradation) CK1 CK1 CK1->p53 Phosphorylates (activates) This compound This compound This compound->CK1 Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis In Vitro Kinase Assay In Vitro Kinase Assay Cell Lysis->In Vitro Kinase Assay Western Blot Western Blot Cell Lysis->Western Blot Phosphoproteomics (MS) Phosphoproteomics (MS) Cell Lysis->Phosphoproteomics (MS)

References

Application Notes and Protocols for In Vivo Studies Using Casein Kinase 1 (CK1) Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases comprising seven isoforms (α, β, γ1-3, δ, ε) in mammals.[1][2] These kinases are crucial regulators of numerous cellular processes, including cell cycle progression, circadian rhythms, DNA repair, and key signaling pathways such as Wnt/β-catenin and p53.[1][3][4] The deregulation of CK1 activity has been implicated in a wide range of pathologies, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and sleep disorders.[1][5] Consequently, CK1 isoforms have emerged as compelling therapeutic targets, leading to the development of various small molecule inhibitors. This document provides a detailed overview of in vivo studies utilizing these inhibitors in animal models, summarizing key quantitative data and providing detailed experimental protocols.

Quantitative Data Summary of In Vivo Studies

The following tables summarize the application of various CK1 inhibitors in animal models across different therapeutic areas.

Table 1: CK1 Inhibitors in Oncology Animal Models
InhibitorTarget Isoform(s)Animal ModelCancer TypeDosing Regimen & RouteKey Quantitative FindingsCitations
SR-3029 CK1δ/εMouse Xenograft (Orthotopic)Triple-Negative Breast Cancer (TNBC)20 mg/kg/day, Intraperitoneal (IP) for 48 daysSignificant inhibition of tumor growth and induction of apoptosis.[6][7]
SR-3029 CK1δ/εMouse (DMBA/TPA model)Skin CancerTopical application with TPA, twice a week for 18 weeksSuppressed TPA-induced skin tumor formation.[8]
PinA1 CK1α (Degrader)Mouse Xenograft (MOLM-14/luc/GFP & PDX)Acute Myeloid Leukemia (AML)Not specifiedProlonged survival as monotherapy and in combination with gilteritinib. Revealed CK1α degradation in vivo.[9]
BTX-A51 CK1αMouse Xenograft (Genetically engineered & PDX)Acute Myeloid Leukemia (AML)Not specifiedEradicated leukemia progenitor cells in vivo. Showed high efficacy and safety.[10][11]
Unnamed CK1α/δ/ε Inhibitors CK1α/δ/εMouse XenograftGemcitabine-resistant Pancreatic CancerNot specifiedImproved outcomes when combined with Gemcitabine in resistant models.[10]
CK1δ/ε knockdown (shRNA) CK1δ/εSyngeneic Mouse Model (LLC1 cells)Lung CancerLentiviral deliverySignificantly suppressed tumor growth compared to control.[12][13]
Table 2: CK1 Inhibitors in Neurodegenerative Disease Animal Models
InhibitorTarget Isoform(s)Animal ModelDisease ModelDosing Regimen & RouteKey Quantitative FindingsCitations
PF-670462 CK1δ (selective at low dose), CK1δ/εAPP-PS1 MouseAlzheimer's Disease10 mg/kg (δ selective) or 30 mg/kg (δ/ε selective), dailyDose-dependent reduction in amyloid burden (Aβ signal and plaque size). Improved cognitive performance at the higher dose.[14]
Unnamed CK1δ Inhibitors CK1δDrosophila melanogasterALS (TDP-43 Proteinopathy)Not specifiedIncreased lifespan by reducing TDP-43 neurotoxicity.[15]
Table 3: CK1 Inhibitors in Circadian Rhythm Animal Models
InhibitorTarget Isoform(s)Animal ModelStudy FocusDosing Regimen & RouteKey Quantitative FindingsCitations
PF-670462 CK1δWild-type MicePeriod Lengthening10 mg/kg/day and 30 mg/kg/dayDose-dependent lengthening of the circadian period of locomotor activity (up to ~2.8 hours).[16]
PF-670462 CK1δVipr2-/- Mice (arrhythmic)Restoration of RhythmicityDaily treatmentElicited robust 24-hour activity cycles in behaviorally arrhythmic mice.[17]
PF-4800567 CK1εWild-type & Ck1ε-/- MicePeriod ModulationNot specifiedNo significant effect on the period of behavioral rhythms in WT or Ck1ε-/- mice.[16][18]
Longdaysin & NCC007 CK1α/δWild-type MicePeriod LengtheningContinuous infusion via osmotic pump into the lateral ventricleLengthened the period of mouse behavioral rhythms.[19]
Table 4: CK1 Inhibitors in Other Disease Models
InhibitorTarget Isoform(s)Animal ModelDisease ModelDosing Regimen & RouteKey Quantitative FindingsCitations
PF-670462 CK1δ/εMouseBleomycin-induced Pulmonary FibrosisSystemic or local inhalationPrevented both acute and chronic bleomycin-induced pulmonary fibrosis. Reduced lung collagen accumulation in a therapeutic regimen.[20][21]

Key Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clear understanding of the mechanism of action and study design.

Signaling Pathway Diagrams

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / CK1δ Inhibition CK1d_off CK1δ BetaCatenin_off β-catenin CK1d_off->BetaCatenin_off P GSK3b_off GSK3β GSK3b_off->BetaCatenin_off P Axin_APC Axin/APC Complex Axin_APC->BetaCatenin_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_off TCF/LEF Genes_off Wnt Target Genes OFF TCF_off->Genes_off Wnt Wnt Ligand Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_Dsh Axin/APC Complex Dsh->Axin_Dsh Inhibits BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulates & Translocates TCF_on TCF/LEF Genes_on Wnt Target Genes ON (Proliferation) TCF_on->Genes_on SR3029 SR-3029 (CK1δ Inhibitor) SR3029->CK1d_off Inhibits

Caption: Wnt/β-catenin pathway and the role of CK1δ inhibition.

p53_Pathway cluster_normal Normal Cell State cluster_inhibited CK1α Inhibition CK1a_n CK1α MDM2_n MDM2/MDMX CK1a_n->MDM2_n Activates p53_n p53 MDM2_n->p53_n Ubiquitinates & Inhibits Proteasome_n Proteasome p53_n->Proteasome_n Degradation Apoptosis_n Apoptosis Blocked p53_n->Apoptosis_n No Activation PinA1 PinA1 / BTX-A51 (CK1α Inhibitor) CK1a_i CK1α PinA1->CK1a_i Inhibits/ Degrades MDM2_i MDM2/MDMX CK1a_i->MDM2_i Activation Blocked p53_i p53 (Stable) MDM2_i->p53_i Inhibition Blocked Nucleus_i Nucleus p53_i->Nucleus_i Accumulates Apoptosis_i Apoptosis Induced Nucleus_i->Apoptosis_i Activates Target Genes

Caption: p53 pathway activation through CK1α inhibition.

Experimental Workflow Diagrams

Xenograft_Workflow start Start: Cancer Cell Culture implant Implant Cells Orthotopically into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Daily IP Injection: - Vehicle Control - CK1 Inhibitor (e.g., SR-3029) randomize->treatment measure Measure Tumor Volume (e.g., 2-3 times/week) treatment->measure endpoint Continue Treatment until Endpoint (e.g., 28-48 days) measure->endpoint analysis Euthanize & Collect Tumors for Analysis (IHC, Western Blot) endpoint->analysis data Data Analysis: Tumor Growth Inhibition (TGI) analysis->data

Caption: Workflow for an in vivo cancer xenograft study.

Circadian_Workflow start Start: House Mice Individually with Running Wheels entrain Entrain to 12:12 Light:Dark Cycle for ~2 weeks start->entrain baseline Release into Constant Darkness (DD) to Record Baseline Activity entrain->baseline treatment Administer Drug: - Vehicle - CK1 Inhibitor (e.g., PF-670462) baseline->treatment record Continuously Record Locomotor Activity in DD treatment->record analysis Analyze Activity Data using Chi-squared Periodogram record->analysis data Determine Circadian Period (τ) and Compare Between Groups analysis->data

Caption: Workflow for a circadian rhythm behavioral study.

Detailed Experimental Protocols

Protocol 1: Evaluation of a CK1δ/ε Inhibitor (SR-3029) in a Murine Orthotopic Breast Cancer Xenograft Model

This protocol is adapted from studies investigating the efficacy of SR-3029 in triple-negative breast cancer models.[6][7]

1. Cell Culture and Animal Model:

  • Culture human triple-negative breast cancer cells (e.g., MDA-MB-231) under standard conditions.

  • Use female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old. Acclimatize animals for at least one week before the experiment.

2. Tumor Cell Implantation:

  • Harvest cancer cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Anesthetize the mouse. Inject 100 µL of the cell suspension (1x10⁶ cells) into the fourth mammary fat pad.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Inhibitor Preparation and Administration:

  • Prepare the SR-3029 formulation. A typical vehicle might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare a stock solution of SR-3029 to deliver a final dose of 20 mg/kg in a volume of ~100 µL.

  • Administer the inhibitor or vehicle control daily via intraperitoneal (IP) injection.

5. Efficacy Evaluation and Endpoint:

  • Continue daily treatments and tumor measurements for the duration of the study (e.g., 28-48 days). Monitor animal body weight and overall health as indicators of toxicity.

  • The primary endpoint is tumor growth inhibition (TGI). Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

  • At necropsy, excise tumors, weigh them, and process them for downstream analysis (e.g., snap-freeze for Western blot or fix in formalin for immunohistochemistry to assess apoptosis markers like cleaved caspase-3).

Protocol 2: Assessing the Effect of a CK1δ Inhibitor (PF-670462) on Circadian Locomotor Activity in Mice

This protocol is based on studies examining the period-lengthening effects of PF-670462.[14][16]

1. Animal Housing and Entrainment:

  • House male C57BL/6J mice individually in cages equipped with running wheels.

  • Maintain the cages in light-tight cabinets with controlled lighting.

  • Entrain the mice to a 12-hour light: 12-hour dark (LD 12:12) cycle for at least two weeks. Provide food and water ad libitum.

2. Baseline Activity Recording:

  • After entrainment, switch the lighting to constant darkness (DD) to allow the mice to free-run according to their endogenous circadian clock.

  • Record baseline locomotor activity for 10-14 days to establish a stable free-running period (τ) for each mouse.

3. Inhibitor Preparation and Administration:

  • Prepare PF-670462 in a suitable vehicle (e.g., 2% DMSO, 10% Kolliphor HS 15 in saline).

  • Prepare doses of 10 mg/kg and 30 mg/kg.

  • The drug can be administered via daily IP injections at the same circadian time each day, or formulated in drinking water. For this protocol, we assume daily IP injections.

4. Treatment and Data Collection:

  • Begin daily injections of either vehicle or PF-670462.

  • Continue to record locomotor activity continuously throughout the treatment period (e.g., 14-21 days).

5. Data Analysis:

  • Use specialized software (e.g., ClockLab) to analyze the wheel-running data.

  • Generate actograms to visualize the activity patterns.

  • Perform a chi-square periodogram analysis on the data from the last 10 days of treatment to determine the new free-running period (τ) for each mouse.

  • Compare the period lengths between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA). A significant increase in τ indicates a period-lengthening effect of the inhibitor.

Disclaimer: These protocols are intended as a guide and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the characteristics of the specific inhibitors and animal models used. All animal experiments must be conducted in accordance with approved ethical protocols.

References

Western blot protocol for detecting CK1 inhibition by CK1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. The dysregulation of CK1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. CK1-IN-2 (also known as PF-05251749) is a potent and selective inhibitor of CK1δ and CK1ε. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of CK1 by this compound through the analysis of downstream substrate phosphorylation. The primary focus of this protocol is the Wnt/β-catenin signaling pathway, where CK1α-mediated phosphorylation of β-catenin at Serine 45 (Ser45) is a critical priming step for its subsequent degradation. Inhibition of CK1 leads to a detectable decrease in the phosphorylation of β-catenin at this site.

Data Presentation

The inhibitory effect of this compound on CK1 activity can be quantified by measuring the reduction in the phosphorylation of its downstream targets. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

InhibitorTargetIC50 (nM)Assay Type
This compoundCK1δ33.1Kinase Assay[1]
This compoundCK1ε51.6Kinase Assay[1]

Table 1: IC50 values of this compound for CK1δ and CK1ε.

The following table presents representative quantitative data from a Western blot experiment designed to measure the effect of this compound on the phosphorylation of β-catenin at Serine 45 in a suitable cell line (e.g., HEK293T).

This compound Concentration (nM)Phospho-β-catenin (Ser45) Signal (Arbitrary Units)Total β-catenin Signal (Arbitrary Units)Normalized Phospho-β-catenin Signal% Inhibition
0 (DMSO control)1.001.001.000
100.851.020.8317
300.620.980.6337
1000.351.010.3565
3000.150.990.1585
10000.051.030.0595

Table 2: Representative quantitative Western blot data for the inhibition of β-catenin Ser45 phosphorylation by this compound.

Experimental Protocols

This protocol outlines the steps for treating a mammalian cell line with this compound, preparing cell lysates, and performing a Western blot to detect changes in the phosphorylation of β-catenin at Serine 45.

Materials and Reagents:

  • Cell Line: HEK293T, SW480, or other suitable cell line with active Wnt signaling.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • DMSO: Vehicle control.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • 4x Laemmli Sample Buffer.

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • Transfer Buffer: (e.g., Towbin buffer).

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Phospho-β-catenin (Ser45) antibody.[2]

    • Mouse anti-β-catenin antibody.

    • Mouse anti-GAPDH or β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging System: Chemiluminescence detector.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in culture medium. A final concentration range of 10 nM to 1000 nM is recommended. Include a DMSO-only vehicle control.

    • Aspirate the old medium and add the medium containing this compound or DMSO to the respective wells.

    • Incubate the cells for a predetermined time (e.g., 2-4 hours). The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to new tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel along with a protein molecular weight marker.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against Phospho-β-catenin (Ser45) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total β-catenin and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-β-catenin signal to the total β-catenin signal.

Mandatory Visualization

Caption: Wnt signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p-β-catenin Ser45) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of CK1 inhibition.

References

Troubleshooting & Optimization

Improving the selectivity of CK1-IN-2 for specific isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of the casein kinase 1 (CK1) inhibitor, CK1-IN-2, for specific isoforms.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments aimed at achieving isoform-specific inhibition with this compound.

Q1: My results suggest this compound is inhibiting multiple CK1 isoforms. How can I confirm and quantify its selectivity?

A1: To determine the isoform selectivity of this compound, you need to perform in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50) against a panel of purified, active CK1 isoforms.

Experimental Workflow for Determining IC50 and Selectivity Profile:

Caption: Workflow for determining the IC50 and selectivity profile of this compound.

A detailed protocol for a radiometric kinase assay is provided in the "Experimental Protocols" section. The selectivity is determined by comparing the IC50 values. A significantly lower IC50 for one isoform over others indicates selectivity.

Q2: I am observing off-target effects in my cellular assays that are not consistent with the inhibition of my target CK1 isoform. What could be the cause?

A2: Off-target effects are a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket.[1] Here are some troubleshooting steps:

  • Perform a Kinome Scan: To identify potential off-target kinases, screen this compound against a broad panel of kinases (a "kinome scan"). This will provide a comprehensive profile of its inhibitory activity.

  • Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound in your cellular assays. This can help minimize off-target effects by reducing the likelihood of inhibiting less sensitive kinases.

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of your target CK1 isoform, use a structurally different inhibitor with a known selectivity for the same isoform as a positive control.

  • Employ Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down the expression of your target CK1 isoform. If the resulting phenotype matches that observed with this compound treatment, it provides strong evidence for on-target activity.

Q3: How can I improve the selectivity of this compound for a specific isoform, for example, CK1δ over CK1ε?

A3: Improving the selectivity of an existing inhibitor often involves medicinal chemistry approaches to modify its structure. However, from an experimental standpoint, you can optimize your assay conditions to better differentiate between isoforms.

  • Vary ATP Concentration: Since most kinase inhibitors are ATP-competitive, altering the ATP concentration in your in vitro kinase assay can influence the apparent IC50. Performing assays at the Km(ATP) for each isoform can provide a more standardized comparison.

  • Structure-Based Design: If crystal structures of CK1 isoforms in complex with inhibitors are available, they can provide insights into structural differences in the ATP-binding pocket that could be exploited to design more selective compounds.

  • Allosteric Inhibition: Explore the possibility of allosteric inhibitors that bind to sites other than the highly conserved ATP pocket.[2] These are often more selective.

Quantitative Data: this compound Isoform Selectivity

The following table summarizes the known IC50 values for this compound (also known as PF-05251749) against different CK1 isoforms. Data for all isoforms is not publicly available and would need to be determined experimentally.

CK1 IsoformIC50 (nM)Reference
CK1δ33.1[3]
CK1ε51.6[3]
CK1αNot Publicly Available-
CK1γ1Not Publicly Available-
CK1γ2Not Publicly Available-
CK1γ3Not Publicly Available-

Experimental Protocols

Protocol: In Vitro Radiometric Kinase Assay for CK1 Isoform Selectivity

This protocol describes a method to determine the IC50 of this compound against different CK1 isoforms using a radiometric assay with [γ-³²P]ATP.[4]

Materials:

  • Purified, active recombinant CK1 isoforms (α, δ, ε, γ1, γ2, γ3)

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate peptide or protein (e.g., α-casein)

  • [γ-³²P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

  • Phosphoric acid wash solution

Procedure:

  • Prepare a serial dilution of this compound.

  • Prepare the kinase reaction mix: In each well of a 96-well plate, combine the kinase reaction buffer, the specific CK1 isoform, and the substrate.

  • Add this compound: Add the serially diluted this compound to the appropriate wells. Include a DMSO control (vehicle).

  • Initiate the reaction: Start the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

Understanding the distinct roles of CK1 isoforms in signaling pathways highlights the importance of developing selective inhibitors.

Wnt Signaling Pathway

CK1 isoforms play complex and sometimes opposing roles in the Wnt signaling pathway. CK1α is a key component of the β-catenin destruction complex, acting as a negative regulator of the pathway.[5] In contrast, CK1γ is involved in the phosphorylation of the LRP6 co-receptor, which is a crucial step in the activation of Wnt signaling.[6][7]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP6 LRP6 Co-receptor Wnt->LRP6 binds Dishevelled Dishevelled Frizzled->Dishevelled activates CK1gamma CK1γ LRP6->CK1gamma recruits CK1gamma->LRP6 phosphorylates DestructionComplex β-catenin Destruction Complex Dishevelled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylates for degradation CK1alpha CK1α CK1alpha->DestructionComplex component of GSK3b GSK3β GSK3b->DestructionComplex component of Axin Axin Axin->DestructionComplex component of APC APC APC->DestructionComplex component of Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes promotes

Caption: Role of CK1α and CK1γ in the Wnt signaling pathway.

Logical Relationship for Troubleshooting Off-Target Effects

This diagram illustrates the decision-making process when unexpected results are observed in cellular assays.

G Start Unexpected Cellular Phenotype with this compound Q1 Is the phenotype due to on-target effects? Start->Q1 A1 Perform Kinome Scan to identify off-targets Q1->A1 Yes A2 Use structurally different inhibitor for the same target Q1->A2 Yes A3 Use genetic knockdown (siRNA, CRISPR) Q1->A3 Yes Q2 Does the phenotype match with alternative methods? A1->Q2 A2->Q2 A3->Q2 Conclusion1 Phenotype is likely on-target Q2->Conclusion1 Yes Conclusion2 Phenotype is likely off-target Q2->Conclusion2 No

Caption: Decision tree for troubleshooting off-target effects of this compound.

References

Common pitfalls to avoid when using CK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Casein Kinase 1 (CK1) inhibitors in research and drug development.

Frequently Asked Questions (FAQs)

Q1: My CK1 inhibitor shows lower than expected potency in my cell-based assay compared to the reported IC50 value from a biochemical assay. What are the possible reasons?

Several factors can contribute to a discrepancy between biochemical and cell-based assay results:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Plasma Protein Binding: If you are working in the presence of serum, the inhibitor may bind to plasma proteins, reducing its free concentration available to interact with the target.

  • Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.

  • High ATP Concentration in Cells: The intracellular concentration of ATP is significantly higher (millimolar range) than that typically used in in vitro kinase assays (micromolar range). For ATP-competitive inhibitors, this can lead to a significant rightward shift in the IC50 value.

Q2: I'm observing off-target effects that are inconsistent with CK1 inhibition. How can I confirm if my inhibitor is hitting other targets?

It is crucial to be aware of the known off-target effects of commonly used CK1 inhibitors. For example:

  • D4476 is also a known inhibitor of TGF-β type-I receptor (ALK5) and has weak activity against p38α MAP kinase.[1][2][3]

  • IC261 has been shown to bind to tubulin and inhibit microtubule polymerization, which can lead to effects on cell cycle and morphology independent of CK1 inhibition.[4][5][6]

To experimentally verify off-target effects, consider the following:

  • Kinome Profiling: Screen your inhibitor against a panel of kinases to identify other potential targets.

  • Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype with that produced by a different, structurally distinct CK1 inhibitor. If the phenotype is the same, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK1.

  • Phenotypic Comparison: Compare the observed phenotype to that of known inhibitors of suspected off-target kinases. For instance, changes in cell morphology shortly after treatment may suggest an effect on tubulin.[7]

Q3: I am struggling to develop an isoform-selective CK1 inhibitor. Why is this so challenging?

The high degree of sequence homology within the ATP-binding site of the different CK1 isoforms, particularly between CK1δ and CK1ε (which share 98% identity in their kinase domains), makes achieving isoform selectivity a significant challenge for ATP-competitive inhibitors.[8] Developing inhibitors that bind to less conserved allosteric sites is a potential strategy to overcome this.

Troubleshooting Guides

Problem: Inconsistent results in in vitro kinase assays.
Potential Cause Troubleshooting Steps
Assay conditions not optimized Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. Determine the initial velocity conditions before performing inhibitor studies.[9]
ATP concentration affecting IC50 For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration. Use an ATP concentration close to the Km value for the kinase to obtain more comparable results.[10]
Inhibitor solubility issues Ensure the inhibitor is fully dissolved in the assay buffer. Check for precipitation, which can be common for hydrophobic small molecules. Consider using a different solvent or a lower concentration.
Recombinant enzyme quality Verify the purity and activity of the recombinant CK1 enzyme. Batch-to-batch variability can be a source of inconsistency.
Problem: Unexpected cytotoxicity or cell death in cell-based assays.
Potential Cause Troubleshooting Steps
Off-target toxicity As mentioned in the FAQs, inhibitors like IC261 can induce cytotoxicity through off-target effects on microtubules.[5][6] Compare results with a structurally different CK1 inhibitor or use a lower, more selective concentration of your inhibitor.
On-target toxicity in a specific cell line CK1 isoforms play crucial roles in various cellular processes, and their inhibition can be cytotoxic in certain contexts. For example, CK1ε is required for the survival of some breast cancer subtypes.[4]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) of several common CK1 inhibitors against different CK1 isoforms and known off-targets. Note that IC50 values can vary depending on the assay conditions (e.g., ATP concentration).

Table 1: IC50 Values of Common CK1 Inhibitors against CK1 Isoforms (nM)

InhibitorCK1αCK1δCK1εReference(s)
D4476 -300-[3]
IC261 -1000-[4]
PF-670462 -69.85-[10]
SR-3029 -44260[11]
SR-4133 ->10,00058[11]
PF-4800567 -201272.3[10]

Table 2: IC50 Values of Common CK1 Inhibitors against Off-Targets (nM)

InhibitorOff-TargetIC50 (nM)Reference(s)
D4476 ALK5500[3]
p38α12,000[2]
IC261 Tubulin bindingAffinity similar to colchicine[5]

Key Experimental Protocols

In Vitro CK1 Kinase Assay (Radiometric)

This protocol is adapted from established methods for measuring CK1 activity.[9]

Materials:

  • Recombinant human CK1 (e.g., CK1δ or CK1ε)

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • ATP solution

  • [γ-³²P]ATP

  • CK1 inhibitor of interest

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and the desired concentration of the CK1 inhibitor.

  • Add the recombinant CK1 enzyme to the reaction mixture.

  • Initiate the reaction by adding a mix of ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at the Km of the enzyme.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability after treatment with a CK1 inhibitor.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • CK1 inhibitor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the CK1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-only control.

Visualizations

CK1_Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Dishevelled Dishevelled Proteasome Proteasome beta_catenin_off->Proteasome Degradation beta_catenin_on β-catenin Wnt Wnt Frizzled_LRP Frizzled/LRP6 Wnt->Frizzled_LRP Frizzled_LRP->Dishevelled Activation Dishevelled->Destruction_Complex Inhibition Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation

Caption: Role of CK1α in the canonical Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis & Interpretation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Selectivity_Assay Kinome Selectivity Profiling Kinase_Assay->Selectivity_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT) Selectivity_Assay->Viability_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Viability_Assay->Target_Engagement Phenotypic_Assay Phenotypic Assay Target_Engagement->Phenotypic_Assay Data_Analysis Analyze Data & Compare IC50 vs. EC50 Phenotypic_Assay->Data_Analysis Off_Target_Eval Evaluate Potential Off-Target Effects Data_Analysis->Off_Target_Eval Start Start with CK1 Inhibitor Start->Kinase_Assay

Caption: General experimental workflow for characterizing a novel CK1 inhibitor.

Troubleshooting_Flowchart Start Unexpected Experimental Result Check_Inhibitor Is the inhibitor potent in biochemical assays but weak in cells? Start->Check_Inhibitor Check_Off_Target Is the cellular phenotype inconsistent with CK1 inhibition? Check_Inhibitor->Check_Off_Target No Permeability Investigate cell permeability, efflux, and metabolism. Check_Inhibitor->Permeability Yes Check_Assay_Conditions Are in vitro assay results reproducible? Check_Off_Target->Check_Assay_Conditions No Off_Target_Investigation Consult literature for known off-targets. Perform kinome screen. Check_Off_Target->Off_Target_Investigation Yes Optimize_Assay Re-optimize assay conditions: - Linear range - ATP concentration - Enzyme quality Check_Assay_Conditions->Optimize_Assay No End Problem Resolved Check_Assay_Conditions->End Yes Permeability->End Off_Target_Investigation->End Optimize_Assay->End

Caption: A logical flowchart for troubleshooting common issues with CK1 inhibitors.

References

Addressing solubility issues with CK1-IN-2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the casein kinase 1 (CK1) inhibitor, CK1-IN-2, in aqueous buffers. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Addressing this compound Solubility Issues

Researchers may encounter challenges with the solubility of this compound, a potent inhibitor of CK1α, CK1δ, and CK1ε, due to its hydrophobic nature. Below are common problems, their potential causes, and recommended solutions.

Problem 1: this compound precipitates out of solution upon dilution of a DMSO stock in aqueous buffer.

  • Cause: this compound is sparingly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the percentage of DMSO, a solubilizing agent, decreases significantly, leading to the precipitation of the compound.

  • Solution:

    • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%.[1][2][3][4] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay. A higher final DMSO concentration will help maintain the solubility of this compound.

    • Serial Dilutions in DMSO: Before diluting in an aqueous buffer, perform serial dilutions of your high-concentration DMSO stock solution in 100% DMSO to get closer to your final desired concentration.[5][6] Then, add this lower concentration DMSO stock to your aqueous buffer.

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations of the compound that can initiate precipitation.

    • Use of Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[7]

Problem 2: Variability in experimental results when using this compound.

  • Cause: Inconsistent solubility or precipitation of this compound can lead to variations in the effective concentration of the inhibitor in your experiments.

  • Solution:

    • Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the working solution.

    • Visual Inspection: Before use, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the solution should be discarded.

    • Sonication and Warming: Gentle warming of the solution to 37°C and brief sonication can sometimes help in redissolving small amounts of precipitate.[8] However, be cautious as this may not always result in a stable solution.

Problem 3: Difficulty in achieving the desired final concentration in cell culture media without precipitation.

  • Cause: Cell culture media are complex aqueous solutions containing salts and proteins that can influence the solubility of hydrophobic compounds.[5][8]

  • Solution:

    • Test Solubility in Media: Perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium (e.g., DMEM/F12) containing the intended percentage of serum.[9][10][11][12]

    • Stepwise Dilution: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of media, ensure it is fully dissolved, and then add this to the rest of the media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of 50 mg/mL or higher.[2]

Q2: What is the solubility of this compound in aqueous buffers like PBS?

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[13]

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: The maximum tolerated concentration of DMSO varies between cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5% to minimize cytotoxic effects.[1][2][3][4] However, it is always best to perform a vehicle control experiment to determine the effect of DMSO on your specific system.

Q5: Can I use other solvents to dissolve this compound?

A5: While DMSO is the most common solvent, other organic solvents like ethanol are sometimes used for small molecule inhibitors. However, this compound is reported to be insoluble in ethanol.[8] For specific applications, other solvent systems may be explored, but their compatibility with the experimental setup must be validated.

Quantitative Data Summary

The following table summarizes the known solubility properties of this compound.

SolventSolubilityReference
DMSO≥ 50 mg/mL (161.66 mM)[2]
WaterInsoluble[8]
EthanolInsoluble[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C and sonication can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (for in vitro kinase assays)
  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Aqueous kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations. For example, to achieve a final concentration of 10 µM in the assay with a final DMSO concentration of 0.1%, you would need a 10 mM stock diluted to a 100X intermediate stock (1 mM) in DMSO.

    • Add the appropriate volume of the intermediate DMSO stock to the kinase assay buffer to achieve the final desired concentration. For a 1:100 dilution, add 1 µL of the 1 mM intermediate stock to 99 µL of the assay buffer.

    • Mix the solution thoroughly by gentle vortexing or pipetting.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

CK1 in the Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off beta_catenin_off->Destruction_Complex Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CK1_IN_2 This compound CK1_IN_2->Destruction_Complex Inhibits CK1α

Caption: Role of CK1α in the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Preparing a this compound Working Solution

Workflow start Start: this compound Powder stock Prepare Stock Solution in 100% DMSO start->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw serial_dilution Serial Dilution in 100% DMSO thaw->serial_dilution final_dilution Dilute into Aqueous Buffer (e.g., Kinase Assay Buffer) serial_dilution->final_dilution use Use Immediately in Experiment final_dilution->use

Caption: Workflow for preparing a working solution of this compound for in vitro experiments.

Logical Relationship: Troubleshooting Solubility Issues

Troubleshooting issue Issue: this compound Precipitation cause1 Cause: Low Final DMSO Concentration issue->cause1 cause2 Cause: Poor Mixing issue->cause2 cause3 Cause: Incompatible Buffer/Media issue->cause3 solution1 Solution: Optimize Final DMSO % cause1->solution1 solution4 Solution: Use Co-solvents (e.g., PEG300, Tween-80) cause1->solution4 solution2 Solution: Rapid & Thorough Mixing cause2->solution2 solution3 Solution: Test Solubility in Specific Medium cause3->solution3

References

Validation & Comparative

A Comparative Guide to the Efficacy of CK1-IN-2 and Other Casein Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CK1-IN-2 with other notable Casein Kinase 1 (CK1) inhibitors. The data presented is compiled from various biochemical and cellular assays to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Data Presentation: Quantitative Comparison of CK1 Inhibitors

The inhibitory activity of small molecule compounds is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values of this compound and other selected CK1 inhibitors against various CK1 isoforms. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration.[1][2][3][4]

InhibitorCK1α (nM)CK1δ (nM)CK1ε (nM)Reference(s)
This compound -33.151.6[5]
D4476 -300-[6]
IC261 -16,000-[5]
PF-670462 -147.7[1]
SR-3029 -1325[7]
MU1742 191022[8]
GSD0054 --Highly Selective[7]
InhibitorOther Notable Kinase Targets (IC50 in nM)Reference(s)
D4476 GAK, RIP2[6]
SB 203580 p38α/β, GAK, RIP2[6]
DRB CK2 (IC50 = 15,000)[9]
TBB PIM1, PIM3[9]

Table 2: Selectivity Profile of Selected Kinase Inhibitors. This table highlights some of the known off-target effects of commonly used kinase inhibitors. High selectivity for the target kinase is a crucial factor in minimizing off-target effects in cellular and in vivo studies.

Experimental Protocols

The determination of inhibitor efficacy is highly dependent on the experimental protocol. Below is a detailed methodology for a standardized in vitro kinase assay for determining the IC50 values of CK1 inhibitors. This protocol is based on established methods in the field to ensure reproducibility and comparability of data.[3][4]

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific CK1 isoform by 50%.

Materials:

  • Recombinant human CK1 isoforms (e.g., CK1α, CK1δ, CK1ε)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • ATP (at a concentration equal to the Km for the specific CK1 isoform)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Test inhibitors dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose paper or other capture method for radiolabeled substrate

  • Scintillation counter or luminescence plate reader

Procedure:

  • Enzyme and Substrate Preparation: Dilute the recombinant CK1 isoform and the substrate to their final working concentrations in the kinase buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%) to avoid solvent effects.

  • Assay Reaction:

    • Add the kinase buffer, diluted enzyme, and substrate to the wells of the assay plate.

    • Add the serially diluted inhibitor or DMSO (for the control) to the respective wells.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).

    • Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP if using a radiometric assay).

  • Reaction Termination and Detection:

    • After a specific incubation time (determined to be within the linear range of the reaction), terminate the reaction. For radiometric assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated [γ-³²P]ATP.

    • For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions for adding the detection reagents.

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate (for radiometric assays) or the amount of ADP produced (for non-radioactive assays).

    • Plot the percentage of kinase activity remaining against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

CK1 in the Wnt/β-catenin Signaling Pathway

Casein Kinase 1 isoforms play a crucial, yet complex, role in the Wnt/β-catenin signaling pathway, acting as both positive and negative regulators.[10] CK1α is a key component of the β-catenin destruction complex, where it phosphorylates β-catenin at Ser45, priming it for subsequent phosphorylation by GSK3β and eventual proteasomal degradation.[7][11] Conversely, CK1δ and CK1ε are generally considered positive regulators, phosphorylating components like Dishevelled (Dvl) and the LRP5/6 co-receptor to promote signaling.[11][12]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p Phosphorylation beta_catenin β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Recruits Dvl->Destruction_Complex Inhibits beta_catenin_stable Stable β-catenin Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Dvl Phosphorylates & Activates beta_catenin->Destruction_Complex

Caption: The dual role of CK1 isoforms in the Wnt/β-catenin signaling pathway.

CK1 in the p53 Signaling Pathway

CK1 isoforms are also integral to the regulation of the tumor suppressor protein p53. Under normal cellular conditions, CK1α can interact with MDM2, an E3 ubiquitin ligase, to promote the degradation of p53.[5][13] However, in response to cellular stress, such as DNA damage, CK1δ and CK1ε can phosphorylate p53 at specific N-terminal sites (e.g., Ser15, Thr18, Ser20).[13][14] This phosphorylation can disrupt the interaction between p53 and MDM2, leading to p53 stabilization, accumulation, and the activation of downstream target genes involved in cell cycle arrest and apoptosis.[5][13]

p53_Signaling cluster_normal Normal Conditions cluster_stress Cellular Stress (e.g., DNA Damage) CK1_alpha CK1α MDM2 MDM2 CK1_alpha->MDM2 Interacts with p53_unstable p53 (unstable) MDM2->p53_unstable Ubiquitinates for Degradation Proteasome Proteasome p53_unstable->Proteasome DNA_Damage DNA Damage CK1_delta_epsilon CK1δ/ε DNA_Damage->CK1_delta_epsilon Activates p53_stable p53 (stable & active) CK1_delta_epsilon->p53_stable Phosphorylates & Stabilizes p53_stable->MDM2 Dissociates from Nucleus Nucleus p53_stable->Nucleus Target_Genes Target Gene Expression (p21, BAX, etc.) Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: Regulation of p53 stability and activity by CK1 isoforms.

Experimental Workflow: From Hit Identification to Lead Optimization

The discovery and development of a novel kinase inhibitor is a multi-step process that begins with the screening of large compound libraries and progresses through rigorous optimization and testing phases.[15][16]

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (HTS) (Biochemical or Cellular Assay) Hit_Identification Hit Identification (Potency & Initial Selectivity) HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR, ADME Properties) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (In vivo Efficacy & PK/PD) Hit_to_Lead->Lead_Optimization Tox_Studies Toxicology Studies Lead_Optimization->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling

Caption: A generalized workflow for kinase inhibitor drug discovery.

References

A Comparative Analysis of Casein Kinase 1 Inhibitors: D4476 versus PF-670462

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for elucidating cellular signaling pathways and validating potential therapeutic targets. This guide provides a comprehensive comparison of two widely used Casein Kinase 1 (CK1) inhibitors, D4476 and PF-670462, offering a detailed analysis of their performance based on available experimental data.

This comparison guide delves into the mechanism of action, potency, selectivity, and cellular effects of D4476 and PF-670462. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to make an informed decision for their specific research needs.

Mechanism of Action

Both D4476 and PF-670462 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate. This mode of action is common for many kinase inhibitors and allows for potent and direct targeting of kinase activity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for D4476 and PF-670462, providing a clear comparison of their potency and selectivity against various kinases.

Table 1: In Vitro Potency (IC50 values)

InhibitorTarget KinaseIC50 (nM)Source Organism/Assay Condition
D4476 CK1δ300Cell-free assay[1][2]
CK1 (from S. pombe)200Cell-free assay[1][3]
ALK5500Cell-free assay[1][3]
p38α MAP kinase12000Cell-free assay[3][4]
PF-670462 CK1δ13 - 14Cell-free assay[5][6]
CK1ε7.7 - 90Cell-free assay[5][6]

Table 2: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial to minimize off-target effects and ensure that the observed biological responses are due to the inhibition of the intended target.

InhibitorNumber of Kinases ProfiledConcentrationNumber of Off-Targets (≥90% inhibition)Key Off-Targets
D4476 >2010 µM>20-fold selectivity over SAPK2/p38ALK5, SAPK2/p38
PF-670462 45Not specified3 (<30-fold selectivity)EGFR, p38[7]
4410 µM44JNK, p38, EGFR isoforms[8]

It is important to note that a more recent and extensive kinome scan revealed PF-670462 to be a less selective kinase inhibitor than initially reported, with significant inhibition of 44 kinases at a 10 µM concentration.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vitro Kinase Assay (for IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant CK1δ or CK1ε enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • [γ-³³P]ATP or unlabeled ATP

  • D4476 or PF-670462 at various concentrations

  • 96-well plates

  • Phosphoric acid (for stopping the reaction)

  • P30 Filtermat

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate, and the respective inhibitor (D4476 or PF-670462) at a range of concentrations in a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. A common ATP concentration used is 0.1 mM.[1]

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 40 minutes).[1]

  • Stop the reaction by adding phosphoric acid.

  • Spot an aliquot of the reaction mixture onto a P30 filtermat.

  • Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity at each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

FOXO1a Phosphorylation Assay (for D4476): This assay is used to assess the ability of D4476 to inhibit the phosphorylation of the transcription factor FOXO1a in a cellular context.[9][10]

Materials:

  • H4IIE hepatoma cells or other suitable cell line

  • Cell culture medium and supplements

  • D4476

  • Insulin or IGF-1 (to stimulate FOXO1a phosphorylation)

  • Lysis buffer

  • Antibodies specific for total FOXO1a and phosphorylated forms of FOXO1a (e.g., phospho-Ser322 and phospho-Ser325)

  • Western blotting reagents and equipment

Procedure:

  • Culture H4IIE cells to the desired confluency.

  • Pre-treat the cells with various concentrations of D4476 for a specified time.

  • Stimulate the cells with insulin or IGF-1 to induce FOXO1a phosphorylation.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against total FOXO1a and specific phosphorylated sites of FOXO1a.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Quantify the band intensities to determine the effect of D4476 on FOXO1a phosphorylation.

Circadian Rhythm Assay (for PF-670462): This assay measures the effect of PF-670462 on the period length of the circadian clock in cultured cells or tissues.[11][12]

Materials:

  • Cells or tissue slices expressing a circadian reporter (e.g., PER2::Luciferase)

  • Cell culture medium or slice culture medium

  • PF-670462

  • Luminometer or other bioluminescence recording device

Procedure:

  • Culture the cells or tissue slices in the presence of a luciferase substrate.

  • Treat the cells or slices with different concentrations of PF-670462.

  • Record the bioluminescence signal over several days using a luminometer.

  • Analyze the bioluminescence data to determine the period length of the circadian rhythm.

  • Compare the period length in treated samples to that of untreated controls to assess the effect of PF-670462.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by D4476 and PF-670462, as well as a typical experimental workflow.

D4476_FOXO1a_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates FOXO1a_cyto FOXO1a AKT->FOXO1a_cyto Phosphorylates (Ser319) CK1 CK1 FOXO1a_P_cyto p-FOXO1a (Ser319) CK1->FOXO1a_P_cyto Phosphorylates (Ser322, Ser325) FOXO1a_cyto->FOXO1a_P_cyto FOXO1a_nuc FOXO1a FOXO1a_cyto->FOXO1a_nuc Nuclear Import FOXO1a_PP_cyto p-FOXO1a (Ser322, Ser325) FOXO1a_P_cyto->FOXO1a_PP_cyto FOXO1a_PP_cyto->FOXO1a_cyto Nuclear Export D4476 D4476 D4476->CK1 Inhibits Gene_Expression Gene Expression (e.g., G6Pase, PEPCK) FOXO1a_nuc->Gene_Expression Activates Insulin Insulin Insulin->Insulin_Receptor

Caption: D4476 inhibits CK1-mediated phosphorylation of FOXO1a, preventing its nuclear export.

PF670462_Circadian_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_Gene Per/Cry Genes CLOCK_BMAL1->Per_Cry_Gene Activates Transcription PER_CRY_cyto PER:CRY Complex Per_Cry_Gene->PER_CRY_cyto Translation PER_CRY_nuc PER:CRY Complex PER_CRY_nuc->CLOCK_BMAL1 Inhibits PER_CRY_cyto->PER_CRY_nuc Nuclear Import PER_CRY_P_cyto p-PER:CRY Complex PER_CRY_cyto->PER_CRY_P_cyto Degradation Proteasomal Degradation PER_CRY_P_cyto->Degradation Leads to CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->PER_CRY_cyto Phosphorylates PF670462 PF-670462 PF670462->CK1_delta_epsilon Inhibits

Caption: PF-670462 inhibits CK1δ/ε, stabilizing PER/CRY and lengthening the circadian period.

Experimental_Workflow Start Start: Select Inhibitor and Target In_Vitro In Vitro Assay (e.g., Kinase Assay) Start->In_Vitro Cellular Cellular Assay (e.g., Western Blot, Reporter Assay) Start->Cellular IC50 Determine IC50 In_Vitro->IC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Phenotype Assess Cellular Phenotype Cellular->Phenotype Phenotype->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for the comparative analysis of kinase inhibitors.

Conclusion

Both D4476 and PF-670462 are valuable tools for studying the physiological roles of Casein Kinase 1.

  • D4476 is a well-characterized inhibitor of CK1 with moderate potency and known off-targets, including ALK5. Its effects on FOXO1a phosphorylation are well-documented, making it a suitable tool for studying this specific pathway.

  • PF-670462 is a more potent inhibitor of CK1δ and CK1ε. While initially reported as highly selective, broader screening has revealed a more complex selectivity profile. Its pronounced effects on the circadian rhythm make it a powerful tool for chronobiology research. It is also a potent inhibitor of Wnt/β-catenin signaling.[13][14]

The choice between D4476 and PF-670462 will ultimately depend on the specific research question, the desired level of isoform selectivity, and the cellular context being investigated. Researchers should carefully consider the potency, selectivity profiles, and known cellular effects of each inhibitor to select the most appropriate compound for their studies. This guide provides the foundational data to aid in that critical decision-making process.

References

Validating On-Target Effects of CK1-IN-2: A Comparative Guide to siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of small molecule inhibitors is a critical step in drug discovery. This guide provides a comprehensive comparison of a chemical probe, CK1-IN-2, with the genetic approach of small interfering RNA (siRNA) for validating the role of Casein Kinase 1 alpha (CK1α) in cellular processes. This comparison is supported by experimental data and detailed protocols to aid in the design and execution of on-target validation studies.

The Casein Kinase 1 (CK1) family of serine/threonine kinases are integral regulators of numerous cellular signaling pathways, with CK1α playing a crucial role in the Wnt/β-catenin pathway. Dysregulation of CK1α has been implicated in various cancers, making it an attractive therapeutic target. This compound is a potent inhibitor of CK1 isoforms, including CK1α. To ensure that the observed cellular effects of this compound are a direct result of CK1α inhibition, it is essential to compare its phenotype to that induced by a specific genetic knockdown of CK1α using siRNA.

Comparative Analysis: this compound vs. CK1α siRNA

This section presents a comparative summary of the key characteristics and performance of this compound and CK1α siRNA in validating the on-target effects related to cell viability.

FeatureThis compoundCK1α siRNA
Mechanism of Action ATP-competitive inhibitor of CK1 isoforms[1]Post-transcriptional gene silencing of CSNK1A1 (CK1α gene)
Selectivity Potent inhibitor of CK1α, CK1δ, and CK1ε with IC50 values of 123 nM, 19.8 nM, and 26.8 nM, respectively.[1] It also inhibits p38α with an IC50 of 74.3 nM.[1]Highly specific to the target mRNA sequence of CSNK1A1.
Effect on Cell Viability (AML cells) Dose-dependent decrease in cell viability.Significant reduction in cell viability upon knockdown.
Temporal Control Rapid onset of inhibition, easily reversible upon washout.Slower onset of action (24-72 hours for protein knockdown), less readily reversible.
Off-Target Considerations Potential for off-target kinase inhibition, as seen with p38α.[1]Potential for off-target effects due to miRNA-like activity.

Experimental Data Summary

The following table summarizes hypothetical quantitative data comparing the effects of this compound and CK1α siRNA on the viability of a human acute myeloid leukemia (AML) cell line, MOLM-13. This data is representative of the types of results obtained in on-target validation studies.

TreatmentConcentration/DoseCell Viability (% of Control)Standard Deviation
Vehicle Control (DMSO)0.1%100± 5.2
This compound100 nM65± 4.8
This compound500 nM42± 3.9
This compound1 µM25± 3.1
Scrambled siRNA (Control)50 nM98± 6.1
CK1α siRNA50 nM55± 5.5

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach, the following diagrams were generated using the DOT language.

G cluster_wnt Wnt/β-catenin Signaling Pathway cluster_interventions Points of Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin P Axin Axin Axin->beta_catenin APC APC APC->beta_catenin CK1a CK1α CK1a->beta_catenin P (Ser45) TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes CK1_IN_2 This compound CK1_IN_2->CK1a siRNA CK1α siRNA siRNA->CK1a degradation

Caption: Wnt/β-catenin signaling pathway with points of intervention.

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., MOLM-13) start->cell_culture treatment Treatment cell_culture->treatment ck1_inhibitor This compound Treatment treatment->ck1_inhibitor sirna_transfection CK1α siRNA Transfection treatment->sirna_transfection incubation Incubation (24-72 hours) ck1_inhibitor->incubation sirna_transfection->incubation assays Downstream Assays incubation->assays cell_viability Cell Viability Assay (MTS) assays->cell_viability western_blot Western Blot Analysis (CK1α, p-β-catenin) assays->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for validating on-target effects.

Detailed Experimental Protocols

siRNA Transfection

This protocol is for the transfection of CK1α siRNA into a cancer cell line (e.g., MOLM-13) in a 6-well plate format.

Materials:

  • CK1α siRNA (validated sequences)

  • Scrambled (non-targeting) control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well tissue culture plates

  • MOLM-13 cells

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 MOLM-13 cells per well in 2 mL of complete growth medium. Ensure cells are evenly distributed.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of siRNA (CK1α or scrambled control) into 250 µL of Opti-MEM I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 500 µL of siRNA-Lipofectamine complexes to the corresponding well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to downstream assays.

Cell Viability (MTS) Assay

This protocol is for assessing cell viability in a 96-well plate format.

Materials:

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • 96-well clear-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^4 MOLM-13 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • For this compound treatment, add desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

    • For siRNA experiments, after the 48-72 hour incubation post-transfection, aspirate the medium and re-seed the cells in a 96-well plate at the appropriate density for the MTS assay.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours for this compound).

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the "medium only" background wells from all other absorbance values. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Western Blot for CK1α and Phospho-β-catenin (Ser45)

This protocol describes the detection of total CK1α and phosphorylated β-catenin at Ser45.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris protein gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-CK1α

    • Rabbit anti-phospho-β-catenin (Ser45)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment or transfection, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the levels of CK1α and phospho-β-catenin between different treatment groups.

References

Orthogonal Methods to Confirm CK1 Inhibition by CK1-IN-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the inhibition of Casein Kinase 1 (CK1) by the small molecule inhibitor, CK1-IN-2. Ensuring target engagement and cellular efficacy through distinct methodologies is a cornerstone of robust drug discovery. This document outlines biochemical and cell-based approaches, presenting experimental protocols and comparative data to aid in the comprehensive evaluation of this compound.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to interfere with the catalytic activity of the target enzyme in a controlled, cell-free environment.

In Vitro Kinase Assay (Radiometric)

This traditional and highly sensitive method directly measures the phosphorylation of a substrate by CK1.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human CK1δ or CK1ε, a generic substrate like α-casein, and [γ-³²P]ATP in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixtures.

  • Initiation and Incubation: Initiate the kinase reaction by adding the [γ-³²P]ATP. Incubate the mixture at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane and expose it to a phosphor screen.

  • Analysis: Quantify the incorporation of ³²P into the substrate using a phosphorimager. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][2][3][4]

Data Comparison:

Assay TypeTarget IsoformSubstrateIC50 (nM) for this compound (Representative)Reference Inhibitor (PF-670462) IC50 (nM)
Radiometric Kinase AssayCK1δα-casein1516[5]
Radiometric Kinase AssayCK1εα-casein2528[5]

Note: Representative IC50 values for this compound are based on typical potencies of similar CK1 inhibitors, as specific data for this compound in this assay was not publicly available.

Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8]

Experimental Protocol:

  • Cell Treatment: Treat intact cells (e.g., HEK293T) with this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble CK1 in the supernatant by Western blotting or other protein detection methods.

  • Analysis: Plot the amount of soluble CK1 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization. Isothermal dose-response curves can be generated by heating at a fixed temperature with varying inhibitor concentrations.[9]

Data Comparison:

Assay TypeCell LineParameter MeasuredThis compound (Representative)Reference Inhibitor (e.g., Staurosporine)
CETSAHEK293TThermal Shift (ΔTm)+ 3-5 °CVariable[10]
CETSA (Isothermal)HEK293TEC50 (µM)~0.5~0.1

Note: Representative CETSA data for this compound is illustrative, as specific experimental results were not available.

Cell-Based Assays: Assessing Target Engagement and Phenotypic Consequences

Cell-based assays are crucial for confirming that an inhibitor can access its target within a living cell and exert a biological effect.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[11][12][13][14]

Experimental Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc®-CK1 fusion protein and a carrier DNA.

  • Cell Plating: Plate the transfected cells in a multi-well plate.

  • Tracer and Inhibitor Addition: Add a fluorescently labeled, cell-permeable CK1 tracer and varying concentrations of the unlabeled competitor, this compound.

  • Lysis and Signal Measurement: After an incubation period, add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound results in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.[15][16]

Data Comparison:

Assay TypeCell LineTarget IsoformIC50 (nM) for this compound (Representative)Reference Inhibitor (CX-4945 for CK2) IC50 (nM)
NanoBRET™HEK293CK1δ-NLuc5045 (for CK2α')[17]
NanoBRET™HEK293CK1ε-NLuc75N/A

Note: Representative NanoBRET IC50 values for this compound are based on expected cellular potencies. CX-4945 is a CK2 inhibitor shown for comparative context of the assay technology.

Western Blot Analysis of Downstream Signaling

CK1 is a key regulator of multiple signaling pathways. Inhibition of CK1 should lead to predictable changes in the phosphorylation status of its downstream substrates.

CK1α phosphorylates β-catenin at Serine 45 (Ser45), which primes it for subsequent phosphorylation by GSK3β and proteasomal degradation.[18][19][20] Inhibition of CK1α is expected to decrease p-β-catenin (Ser45) levels.

Experimental Workflow:

cluster_0 Cell Treatment & Lysis cluster_1 Western Blot Cells Cells CK1_IN_2 This compound Treatment Cells->CK1_IN_2 Lysis Cell Lysis CK1_IN_2->Lysis Lysate Cell Lysate Lysis->Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., p-β-catenin Ser45) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Quantify Band Intensity cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds CK1_alpha CK1α Frizzled->CK1_alpha inhibits beta_catenin β-catenin CK1_alpha->beta_catenin phosphorylates p_beta_catenin p-β-catenin (Ser45) TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Degradation Proteasomal Degradation p_beta_catenin->Degradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

References

A Comparative Review of Commercially Available Casein Kinase 1 (CK1) Inhibitors: Specificity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. This guide provides a detailed comparison of three commercially available inhibitors of Casein Kinase 1 (CK1): D4476, IC261, and PF-670462. We will delve into their potency against CK1 isoforms, their broader kinase selectivity profiles, and the experimental methodologies used for their characterization.

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] The seven mammalian isoforms (α, β, γ1, γ2, γ3, δ, and ε) share a high degree of homology within their kinase domains, posing a significant challenge for the development of isoform-specific inhibitors.[2][3] Understanding the specificity and potency of available inhibitors is therefore essential for their effective use in research and drug discovery.

In Vitro Potency and Selectivity

The inhibitory activity of D4476, IC261, and PF-670462 against various kinases has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.

D4476 is a cell-permeable inhibitor that has shown potency against CK1δ.[2][4] It also demonstrates inhibitory activity against the transforming growth factor-β (TGF-β) type-I receptor, ALK5.[2][5]

IC261 was initially identified as a dual inhibitor of CK1δ and CK1ε.[6][7] However, subsequent studies have revealed that its potent cytotoxic effects in cells are primarily due to its ability to inhibit tubulin polymerization, a mechanism independent of CK1 inhibition.[8][9] This off-target activity is a critical consideration when interpreting cellular data obtained with this compound.

PF-670462 is a potent inhibitor of both CK1δ and CK1ε.[10][11][12] While some reports describe it as a selective inhibitor,[11][12][13] a comprehensive kinase screen revealed that at a concentration of 10 µM, it inhibits a significant number of other kinases, suggesting a more complex selectivity profile at higher concentrations.[1]

Table 1: In Vitro Inhibitory Potency (IC50) of Commercially Available CK1 Inhibitors
Target KinaseD4476IC261PF-670462
CK1 Isoforms
CK1 (from S. pombe)200 nM[2]
CK1α116 µM[6][7]
CK1δ300 nM[2][14]1 µM[6][7]14 nM[10][12]
CK1ε1 µM[6][7]7.7 nM[10][12]
Selected Off-Targets
ALK5500 nM[2][5]>30-fold selective[11]
p38α MAPK12 µM[14]>100 µM[6][7]Inhibited ≥90% at 10 µM[1]
PKA>100 µM[6][7]
p34cdc2>100 µM[6][7]
p55fyn>100 µM[6][7]
JNK isoformsInhibited ≥90% at 10 µM[1]
EGFR isoformsInhibited ≥90% at 10 µM[1]
Tubulin PolymerizationNot ReportedPotent Inhibitor[8]Not Reported

Experimental Protocols

The accurate determination of inhibitor potency and selectivity is highly dependent on the experimental conditions of the kinase assay. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Assay (Radiometric)

This protocol is a common method for determining the IC50 values of kinase inhibitors.

Objective: To measure the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of an inhibitor.

Materials:

  • Purified recombinant kinase (e.g., CK1δ)

  • Kinase-specific peptide or protein substrate (e.g., RRKDLHDDEEDEAMSITA for CK1)[2]

  • [γ-33P]ATP or [γ-32P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.1 mg/ml BSA, 0.1% β-mercaptoethanol)

  • Inhibitor stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose or filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 96-well plate, add the kinase, substrate, and diluted inhibitor to the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP (the final ATP concentration is typically at or near the Km for the specific kinase, e.g., 0.1 mM).[2][5]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-40 minutes).[5]

  • Stop the reaction by adding an acid (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose or filter paper.

  • Wash the paper extensively to remove unincorporated [γ-33P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Wnt/β-catenin Reporter Assay

This assay is used to assess the functional effect of CK1 inhibitors on the Wnt signaling pathway in a cellular context.

Objective: To measure the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.

Materials:

  • A cell line stably expressing a TCF/LEF-luciferase reporter (e.g., HEK293-STF).

  • Wnt3a conditioned medium or purified Wnt3a protein.

  • CK1 inhibitor.

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the CK1 inhibitor for a specified time (e.g., 1 hour).

  • Stimulate the Wnt pathway by adding Wnt3a conditioned medium or purified Wnt3a protein.

  • Incubate for a further period (e.g., 16-24 hours) to allow for reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

  • Calculate the percentage of inhibition of Wnt signaling for each inhibitor concentration and determine the EC50 value.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON CK1a_off CK1α beta_catenin_off β-catenin CK1a_off->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_off Axin APC_off APC Proteasome_off Proteasome beta_catenin_off->Proteasome_off Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh Axin_on Axin Dsh->Axin_on Inhibition CK1de_on CK1δ/ε CK1de_on->Dsh P GSK3b_on GSK3β beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor CK1 Inhibitors (e.g., PF-670462) Inhibitor->CK1de_on Inhibition

Caption: Wnt/β-catenin signaling pathway and the point of intervention for CK1 inhibitors.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Kinase - Substrate - Buffer start->reagents inhibitor Add Inhibitor (or DMSO control) reagents->inhibitor atp Initiate Reaction with [γ-³³P]ATP inhibitor->atp incubation Incubate at 30°C atp->incubation stop Stop Reaction incubation->stop spot Spot onto Filter Paper stop->spot wash Wash to Remove Unincorporated ATP spot->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - % Inhibition - IC50 Determination count->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro radiometric kinase inhibition assay.

Conclusion

This comparative guide highlights the distinct profiles of three commercially available CK1 inhibitors.

  • D4476 emerges as a moderately potent CK1δ inhibitor with known off-target activity against ALK5. Its cell permeability makes it a useful tool for cellular studies, provided the potential for ALK5 inhibition is considered.[2][4][5]

  • IC261 , while initially reported as a CK1δ/ε inhibitor, should be used with extreme caution in cellular assays due to its potent anti-proliferative effects mediated by tubulin polymerization inhibition.[8][9] This off-target activity can confound the interpretation of results intended to probe CK1 function.

  • PF-670462 is a highly potent inhibitor of CK1δ and CK1ε in vitro.[10][11][12] However, evidence of broader kinase inhibition at higher concentrations necessitates careful dose selection and consideration of potential off-target effects in cellular experiments.[1]

References

Safety Operating Guide

Proper Disposal of CK1-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent active pharmaceutical ingredients (APIs) like CK1-IN-2 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a furanopyridinone-based kinase inhibitor. Adherence to these protocols is vital to mitigate risks associated with its toxic and irritant properties.

Immediate Safety and Handling Precautions

This compound (PF-05251749) is classified as a toxic compound and a moderate to severe skin and eye irritant[1]. All handling and disposal procedures should be performed by personnel trained in the management of potent APIs[1]. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, must be worn at all times.

Summary of Key Disposal Information

ParameterInformationSource
Chemical Name Furo[3,4-b]pyridin-5(7H)-one, 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-[1]
Synonyms This compound, PF-05251749[1]
Hazard Class Toxic, Moderate to Severe Irritant[1]
Primary Disposal Route High-Temperature IncinerationGeneral guidance for potent APIs
Secondary Containment Clearly labeled, sealed, and compatible waste containersGeneral chemical waste guidelines

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

  • Segregation of Waste:

    • Isolate all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste," "this compound," and any other identifiers required by your institution.

  • Collection of Solid Waste:

    • Place all solid waste contaminated with this compound, such as unused compound, contaminated gloves, and plasticware, directly into the designated hazardous waste container.

  • Collection of Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

    • High-temperature incineration is the recommended method for the destruction of potent APIs to ensure complete breakdown of the active molecule.

Disposal Workflow Diagram

cluster_0 This compound Waste Generation cluster_1 Waste Segregation and Collection cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (e.g., unused compound, contaminated labware) C Dedicated & Labeled Solid Waste Container A->C B Liquid Waste (e.g., solutions containing this compound) D Dedicated & Labeled Liquid Waste Container B->D E Secure Hazardous Waste Accumulation Area C->E D->E F Contact Institutional EHS for Pickup E->F G High-Temperature Incineration F->G

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Logistics for Handling CK1-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and having robust logistical plans are paramount when working with potent chemical compounds. This document provides essential, immediate safety and logistical information for handling CK1-IN-2, including operational procedures and disposal plans, to foster a safe and efficient research environment.

Hazard Identification and Safety Precautions

This compound is a toxic compound that can cause moderate to severe irritation to the skin and eyes.[1] Handling should be restricted to personnel trained and experienced in working with potent active pharmaceutical ingredients.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs of gloves (double-gloving).
Body Protection Laboratory Coat or Chemical-resistant GownA fully buttoned lab coat or a gown that provides coverage of the torso and arms is required.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. For situations outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
Safe Handling Practices

Adherence to strict safe handling practices is mandatory to prevent exposure and contamination.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Procedural Controls :

    • Avoid the creation of dust and aerosols.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Emergency Procedures :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental protection.

Storage

Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean : Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontamination solution.

  • Decontaminate : All equipment and surfaces that may have come into contact with this compound should be thoroughly decontaminated.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following provides a general workflow for a cell-based assay using this compound.

General Workflow for a Cell-Based Kinase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed cells in multi-well plates treat_cells Treat cells with varying concentrations of this compound prep_cells->treat_cells prep_compound Prepare stock solution of this compound in DMSO prep_media Prepare serial dilutions of this compound in cell culture medium prep_compound->prep_media prep_media->treat_cells incubate_cells Incubate cells for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate_cells add_reagent Add viability or kinase activity assay reagent incubate_cells->add_reagent measure_signal Measure signal (e.g., absorbance, fluorescence, luminescence) add_reagent->measure_signal data_analysis Analyze data to determine IC50 measure_signal->data_analysis

Caption: General workflow for a cell-based kinase inhibition assay using this compound.

Signaling Pathways

Casein Kinase 1 (CK1) is a key regulator in several signaling pathways, including the Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis. This compound, as an inhibitor of CK1, can modulate the activity of this pathway.

Wnt/β-catenin Signaling Pathway and the Role of CK1

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->ubiquitination tcf_lef_off TCF/LEF wnt_genes_off Wnt Target Genes OFF tcf_lef_off->wnt_genes_off wnt Wnt Ligand frizzled_lrp Frizzled/LRP5/6 Receptor Complex wnt->frizzled_lrp dishevelled Dishevelled frizzled_lrp->dishevelled destruction_complex_inactive Destruction Complex Inactivated dishevelled->destruction_complex_inactive beta_catenin_on β-catenin (stabilized) beta_catenin_nucleus β-catenin (nucleus) beta_catenin_on->beta_catenin_nucleus tcf_lef_on TCF/LEF beta_catenin_nucleus->tcf_lef_on wnt_genes_on Wnt Target Genes ON tcf_lef_on->wnt_genes_on ck1_in_2 This compound ck1_in_2->destruction_complex Inhibits

Caption: The Wnt/β-catenin signaling pathway, illustrating the inhibitory role of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.